2-(phenethylamino)ethanol
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
2-(2-phenylethylamino)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c12-9-8-11-7-6-10-4-2-1-3-5-10/h1-5,11-12H,6-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPOHVHKEDGUEPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40182632 | |
| Record name | Ethanol, 2-(phenethylamino)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40182632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2842-37-7 | |
| Record name | 2-[(2-Phenylethyl)amino]ethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2842-37-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Phenethylethanolamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002842377 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Phenethylethanolamine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=194893 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethanol, 2-(phenethylamino)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40182632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[(2-phenylethyl)amino]ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-PHENETHYLETHANOLAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2ZLO6CQ5VI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical and Chemical Properties of N-Phenylethanolamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Phenylethanolamine, also known as 2-(phenylamino)ethanol, is an aromatic amino alcohol with the chemical formula C₈H₁₁NO. It belongs to the class of ethanolamines and is a structural isomer of the more commonly known phenylethanolamine. In this molecule, the phenyl group is attached to the nitrogen atom, a key feature that dictates its chemical behavior and utility. This compound serves as a versatile intermediate in organic synthesis, particularly in the pharmaceutical industry. Its bifunctional nature, possessing both a secondary amine and a primary alcohol, allows for a wide range of chemical modifications, making it a valuable building block for more complex molecules. This guide provides a comprehensive overview of the core physical and chemical properties of N-phenylethanolamine, its synthesis, spectroscopic profile, and applications, with a focus on its relevance in drug discovery and development.
Core Physical and Chemical Properties
N-Phenylethanolamine is typically a clear, colorless to yellow or brown liquid under standard conditions. Its physical state and key properties are summarized in the table below. The presence of both a hydroxyl group and an amino group allows for hydrogen bonding, which influences its boiling point and solubility.
| Property | Value | Source(s) |
| CAS Number | 122-98-5 | [1] |
| Molecular Formula | C₈H₁₁NO | [1] |
| Molecular Weight | 137.18 g/mol | [1] |
| Appearance | Clear colorless to yellow to brown liquid | [2] |
| Melting Point | -30 °C | [3] |
| Boiling Point | 150-152 °C at 10 mmHg; 284-286 °C at 760 mmHg | [4][5] |
| Density | 1.094 g/mL at 25 °C | [4] |
| Refractive Index (n²⁰/D) | 1.578 | [4] |
| Water Solubility | 53 g/L at 20 °C | [3][4] |
| pKa | 14.39 (predicted) | [4] |
| LogP | 0.9 at 23 °C | [4] |
Synthesis of N-Phenylethanolamine
The most common and industrially significant method for synthesizing N-phenylethanolamine is the reaction of aniline with an epoxide, typically ethylene oxide. This reaction is a nucleophilic ring-opening of the epoxide.
Experimental Protocol: Synthesis from Aniline and Ethylene Oxide
This protocol describes a general procedure for the synthesis of N-phenylethanolamine. The reaction involves the nucleophilic attack of the aniline nitrogen on one of the carbon atoms of the ethylene oxide ring.
-
Reaction Setup: In a pressure-rated reactor equipped with a stirrer, temperature control, and an addition funnel, charge aniline.
-
Solvent (Optional): The reaction can be run neat or in a suitable solvent like water or an alcohol. The use of a solvent can help to control the reaction temperature.
-
Addition of Ethylene Oxide: Cool the aniline and slowly add a stoichiometric amount of ethylene oxide. The reaction is exothermic, and the temperature should be carefully controlled to prevent side reactions, such as the formation of N-phenyldiethanolamine.
-
Reaction Conditions: The reaction is typically carried out at a moderately elevated temperature and pressure to ensure a reasonable reaction rate.
-
Work-up and Purification: After the reaction is complete, the excess aniline and any solvent are removed, typically by distillation under reduced pressure. The resulting crude N-phenylethanolamine is then purified by vacuum distillation.
Causality behind Experimental Choices: The slow addition of ethylene oxide and careful temperature control are crucial. Ethylene oxide is highly reactive, and an uncontrolled reaction can lead to a rapid increase in temperature and pressure. Furthermore, the primary product, N-phenylethanolamine, can act as a nucleophile itself and react with another molecule of ethylene oxide to form the di-substituted byproduct. By maintaining a molar excess of aniline and controlling the temperature, the selectivity for the desired mono-substituted product is maximized.
Chemical Reactivity
N-Phenylethanolamine's reactivity is characterized by the presence of a secondary amine and a primary alcohol. These functional groups can react independently, allowing for selective transformations.
Reactions of the Amino Group
The secondary amine is nucleophilic and can undergo a variety of reactions, including acylation, alkylation, and arylation. A common reaction is the formation of amides upon reaction with acyl chlorides or anhydrides.
This acylation is a standard nucleophilic acyl substitution. The lone pair on the nitrogen atom attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of a tetrahedral intermediate, which then collapses to form the amide and releases a chloride ion.
Reactions of the Hydroxyl Group
The primary hydroxyl group can undergo typical alcohol reactions, such as oxidation, esterification, and etherification. Oxidation of the primary alcohol can yield either the corresponding aldehyde or carboxylic acid, depending on the oxidizing agent used. For example, mild oxidizing agents like pyridinium chlorochromate (PCC) will typically yield the aldehyde, while stronger agents like potassium permanganate can lead to the carboxylic acid.
Spectroscopic Analysis
The structural features of N-phenylethanolamine give rise to a characteristic spectroscopic signature.
¹H NMR Spectroscopy
The proton NMR spectrum provides a clear map of the different proton environments in the molecule.
| Chemical Shift (δ) ppm (Predicted) | Multiplicity | Integration | Assignment |
| ~7.20 | t | 2H | H-meta (phenyl) |
| ~6.75 | t | 1H | H-para (phenyl) |
| ~6.65 | d | 2H | H-ortho (phenyl) |
| ~3.75 | t | 2H | -CH₂-OH |
| ~3.30 | t | 2H | -NH-CH₂- |
| Variable | br s | 1H | -OH |
| Variable | br s | 1H | -NH- |
Note on Exchangeable Protons: The chemical shifts of the -OH and -NH protons are variable and depend on solvent, concentration, and temperature. These peaks often appear as broad singlets and will exchange with D₂O. This D₂O exchange is a key method for identifying these protons in an NMR spectrum.
¹³C NMR Spectroscopy
The carbon NMR spectrum shows six distinct signals corresponding to the eight carbon atoms in the molecule, with the phenyl carbons showing symmetry.
| Chemical Shift (δ) ppm (Predicted) | Assignment |
| ~148 | C-ipso (phenyl, attached to N) |
| ~129 | C-meta (phenyl) |
| ~118 | C-para (phenyl) |
| ~113 | C-ortho (phenyl) |
| ~61 | -CH₂-OH |
| ~46 | -NH-CH₂- |
Mass Spectrometry
In mass spectrometry, N-phenylethanolamine (molecular weight 137.18) will show a molecular ion peak (M⁺) at m/z = 137. The fragmentation pattern is dominated by cleavages adjacent to the nitrogen and oxygen atoms.
A major fragmentation pathway involves the alpha-cleavage of the C-C bond between the two ethyl carbons, leading to the loss of a hydroxymethyl radical (•CH₂OH, 31 mass units) to form a stable resonance-stabilized cation at m/z = 106. This is often the base peak in the spectrum. Another common fragmentation is the loss of a water molecule (18 mass units) from the molecular ion, giving a peak at m/z = 119.
Applications in Drug Development
The N-phenylethanolamine scaffold is a key structural motif in a number of pharmacologically active compounds, most notably in the class of beta-blockers.
Precursor to Beta-Blockers
Many beta-blockers are aryloxypropanolamines. The synthesis of these drugs often involves the reaction of a substituted phenol with epichlorohydrin, followed by the ring-opening of the resulting epoxide with an amine. While N-phenylethanolamine itself is not directly incorporated in this specific pathway, its structural elements are central to the final drug molecules. The ethanolamine side chain attached to an aromatic system is a core component responsible for binding to beta-adrenergic receptors.
For instance, the synthesis of drugs like propranolol and metoprolol involves the reaction of a naphthol or a substituted phenol, respectively, with epichlorohydrin, followed by reaction with isopropylamine. The resulting structures contain a hydroxyl group on the second carbon of the propyl chain and a secondary amine, mirroring the functional arrangement in N-phenylethanolamine derivatives. The study of N-phenylethanolamine derivatives helps in understanding the structure-activity relationships (SAR) for this class of drugs. Structural modifications on the phenyl ring and the nitrogen substituent of N-phenylethanolamine analogues have been shown to modulate selectivity for β₁ and β₂ adrenergic receptor subtypes.
Use in the Synthesis of Other Bioactive Molecules
Beyond beta-blockers, the N-phenylethanolamine core is found in various other medicinal chemistry programs. Its ability to be readily modified at the aromatic ring, the nitrogen, and the hydroxyl group makes it a versatile starting material for creating libraries of compounds for screening. For example, it has been used as a substrate for enzymes like human olfactory UDP-glucuronosyltransferase in metabolic studies.
Safety and Handling
N-Phenylethanolamine is a hazardous chemical and must be handled with appropriate safety precautions.
-
Toxicity: It is classified as toxic in contact with skin and can be harmful if swallowed. It is a severe eye irritant.[6][7]
-
Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile rubber), protective clothing, and chemical safety goggles or a face shield.[8]
-
Handling: Work in a well-ventilated area, preferably under a chemical fume hood. Avoid breathing mist, vapors, or spray. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[8]
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place. Protect from light.[8]
-
Incompatibilities: Incompatible with strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[8]
-
First Aid:
-
Skin Contact: Immediately wash off with plenty of soap and water while removing all contaminated clothing. Seek immediate medical attention.[6]
-
Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[6]
-
Inhalation: Move to fresh air. If not breathing, give artificial respiration. Get medical attention.[6]
-
Ingestion: Clean mouth with water and get medical attention.[6]
-
Conclusion
N-Phenylethanolamine is a fundamentally important chemical intermediate with a rich profile of physical and chemical properties. Its dual functionality as a secondary amine and a primary alcohol provides a platform for diverse synthetic transformations. While its structural isomer, phenylethanolamine, is more widely known for its direct biological roles, N-phenylethanolamine holds significant value for the scientific and drug development community as a key building block in the synthesis of a range of pharmaceutical agents, most notably beta-blockers. A thorough understanding of its synthesis, reactivity, and spectroscopic characteristics, as outlined in this guide, is essential for its effective and safe utilization in research and development.
References
Sources
- 1. 2-PhenylethylaMine(64-04-0) 13C NMR spectrum [chemicalbook.com]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. growingscience.com [growingscience.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Ring-opening mechanism of epoxides with alcohol and tertiary amines - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Investigation of Oxidation Reaction Products of 2-Phenylethanol Using Synchrotron Photoionization - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Pharmacological Profile of Beta-Hydroxyphenethylamine
Abstract
Beta-hydroxyphenethylamine, known more commonly as octopamine, is a pivotal biogenic amine with a structural resemblance to the catecholamine neurotransmitter norepinephrine. While it functions as a major neurotransmitter and neuromodulator in invertebrates, orchestrating a range of physiological processes from energy metabolism to behavior, in vertebrates, it is classified as a trace amine.[1][2][3] This guide provides a comprehensive technical overview of the pharmacological profile of beta-hydroxyphenethylamine. We will delve into its biosynthesis and metabolism, explore its complex interactions with various receptor systems, detail its physiological and behavioral ramifications, and present validated experimental protocols for its study. This document is intended for researchers, scientists, and drug development professionals seeking a deep, mechanistic understanding of this multifaceted signaling molecule.
Introduction: The Dual Identity of Beta-Hydroxyphenethylamine
Beta-hydroxyphenethylamine (β-OH-PEA), or octopamine, occupies a unique position in neurobiology. In invertebrates, it is a primary signaling molecule, analogous in many respects to norepinephrine in vertebrates, regulating critical functions such as aggression, flight, and egg-laying.[4] Conversely, in mammalian systems, it is present in trace amounts, where its precise physiological role is still being fully elucidated, though it is known to interact with adrenergic and trace amine-associated receptors (TAARs).[2][5][6] The structural relationship between octopamine and other phenethylamines, including neurotransmitters and certain synthetic drugs, underscores its pharmacological significance.[1] This guide aims to synthesize the current body of knowledge on octopamine, providing a robust framework for its continued investigation.
Biochemistry and Pharmacokinetics
Endogenous Synthesis and Metabolism
The biosynthesis of octopamine is a two-step enzymatic process originating from the amino acid tyrosine.
-
Decarboxylation: Tyrosine is first decarboxylated by the enzyme tyrosine decarboxylase (TDC) to form tyramine.[4][7]
-
Hydroxylation: Subsequently, tyramine is hydroxylated at the beta-position of the ethylamine side chain by tyramine β-hydroxylase (TβH) to yield octopamine.[4]
In mammals, this pathway coexists with the catecholamine synthesis pathway, and octopamine can be found in sympathetically innervated tissues and the brain, often alongside norepinephrine.[8]
Metabolically, octopamine is primarily degraded by monoamine oxidase (MAO), an enzyme crucial for the catabolism of various biogenic amines.[8] In insects, N-acetylation is also a significant route of inactivation, converting octopamine to N-acetyloctopamine.[9]
Caption: Simplified signaling pathways of octopamine in invertebrates and vertebrates.
Physiological and Behavioral Effects
The physiological and behavioral consequences of octopamine action are context-dependent, reflecting its differing roles in invertebrates and vertebrates.
Invertebrates
In invertebrates, octopamine is a key regulator of arousal and activity states. It is integral to energy-demanding behaviors such as flight and jumping. [4]It also plays a crucial role in modulating sensory inputs and is involved in both aversive and appetitive learning and memory. [4][10]Furthermore, octopamine regulates metabolic homeostasis, promoting the mobilization of energy stores, which is analogous to the function of adrenaline in vertebrates. [11]
Vertebrates
In mammals, the effects of octopamine are less pronounced and often associated with high, non-physiological concentrations. It is considered a central nervous system stimulant, though the precise mechanisms are not fully understood. [5]Due to its interaction with adrenergic receptors, it can produce sympathomimetic effects, such as increases in blood pressure, when administered at high doses. [2]Its agonism at TAAR1 suggests a potential role in modulating monoaminergic neurotransmission, which could have implications for mood and behavior. [6][12]The accumulation of octopamine has been noted in certain pathological conditions, such as hepatic and neurological diseases, and during treatment with MAO inhibitors, where it may contribute to side effects like orthostatic hypotension by displacing norepinephrine from synaptic vesicles. [2][8]
Key Experimental Protocols for Studying Beta-Hydroxyphenethylamine
Receptor Binding Assays
Objective: To determine the binding affinity (Ki) of beta-hydroxyphenethylamine for specific receptor subtypes.
Methodology:
-
Membrane Preparation: Cell lines stably expressing the receptor of interest (e.g., HEK-293 cells transfected with adrenergic or TAAR1 receptors) are cultured and harvested. The cells are then lysed, and the cell membranes are isolated through centrifugation.
-
Radioligand Binding: A known concentration of a radiolabeled ligand (e.g., [³H]-prazosin for α1-adrenergic receptors) is incubated with the prepared cell membranes.
-
Competitive Binding: The incubation is performed in the presence of increasing concentrations of unlabeled beta-hydroxyphenethylamine.
-
Separation and Counting: The reaction is terminated by rapid filtration, separating the bound from the unbound radioligand. The radioactivity retained on the filter is then quantified using liquid scintillation counting.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of octopamine that inhibits 50% of specific radioligand binding). The Ki value is then calculated using the Cheng-Prusoff equation.
Causality and Validation: This protocol's validity rests on the principle of competitive binding at a specific receptor site. The use of a specific, high-affinity radioligand ensures that the displacement curve accurately reflects the test compound's affinity for that target. Including a known competitor as a positive control and measuring non-specific binding in the presence of a saturating concentration of an unlabeled ligand are critical for validating the assay's specificity and accuracy.
In Vivo Microdialysis in Freely Moving Animals
Objective: To measure the effect of beta-hydroxyphenethylamine on extracellular neurotransmitter levels (e.g., dopamine, norepinephrine) in specific brain regions.
Methodology:
-
Surgical Implantation: A microdialysis guide cannula is stereotaxically implanted into the brain region of interest (e.g., nucleus accumbens, prefrontal cortex) of an anesthetized animal (e.g., a rat).
-
Recovery: The animal is allowed to recover from surgery for several days.
-
Microdialysis: On the day of the experiment, a microdialysis probe is inserted through the guide cannula. The probe is continuously perfused with artificial cerebrospinal fluid (aCSF). Neurotransmitters from the extracellular space diffuse across the semipermeable membrane of the probe and into the perfusate.
-
Sample Collection: Dialysate samples are collected at regular intervals (e.g., every 20 minutes) before and after the systemic or local administration of beta-hydroxyphenethylamine.
-
Analysis: The concentration of neurotransmitters in the dialysate samples is quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
Data Analysis: Neurotransmitter levels are typically expressed as a percentage of the baseline concentration.
Causality and Validation: This technique provides a direct measure of neurochemical changes in the brain of an awake, behaving animal, offering high ecological validity. The causality is established by the temporal correlation between drug administration and changes in neurotransmitter levels. Validation requires a stable baseline before drug administration and the use of a vehicle control group to account for any effects of the procedure itself. The anatomical placement of the probe must be verified post-mortem through histology.
Data Synthesis and Interpretation
The pharmacological profile of beta-hydroxyphenethylamine is best understood through the quantitative analysis of its interactions with various molecular targets.
Table 1: Receptor Binding and Functional Activity of Beta-Hydroxyphenethylamine
| Receptor Target | Species | Assay Type | Value | Reference |
| α-Adrenergic Receptors | Mammalian | Binding Affinity | Low Affinity (400- to 2,000-fold lower than norepinephrine) | [2] |
| β-Adrenergic Receptors | Mammalian | Binding Affinity | Low Affinity (400- to 2,000-fold lower than norepinephrine) | [2] |
| β3-Adrenergic Receptor | Mammalian | Binding Affinity | Modest Affinity | [5] |
| TAAR1 | Human, Rat, Mouse | Functional (cAMP accumulation) | Full or Partial Agonist | [6][13] |
Table 2: Pharmacokinetic Parameters of Beta-Hydroxyphenethylamine
| Parameter | Species | Value | Reference |
| Plasma Half-life (t½) | Dog | ~5-10 minutes | [14] |
| Elimination | Human | 93% excreted in urine within 24 hours | [2] |
| Oral Bioavailability | Human | Low | [2] |
Conclusion and Future Directions
Beta-hydroxyphenethylamine is a remarkable molecule with a conserved structure but divergent functions across the animal kingdom. In invertebrates, it is a well-established neurotransmitter with a clearly defined role in behavior and physiology. In vertebrates, its identity as a trace amine with a complex pharmacological profile presents both challenges and opportunities for research. Its interactions with TAAR1, in particular, position it as a molecule of interest for understanding the modulation of monoaminergic systems.
Future research should focus on several key areas:
-
Elucidating the specific role of endogenous octopamine in mammalian neurophysiology.
-
Developing selective ligands for TAAR1 to better dissect the contribution of this receptor to the effects of octopamine and other phenethylamines.
-
Investigating the therapeutic potential of targeting the octopaminergic system, particularly in the context of metabolic and neurological disorders.
A deeper understanding of the pharmacological profile of beta-hydroxyphenethylamine will not only advance our knowledge of fundamental neurobiology but may also pave the way for novel therapeutic strategies.
References
- Bailey, B. A., et al. (1987). Characterization of beta-phenylethylamine-induced monoamine release in rat nucleus accumbens: A microdialysis study. European Journal of Pharmacology, 349(2-3), 163-169.
- Borowsky, B., et al. (2001). Trace amines: Identification of a family of G protein-coupled receptors. Proceedings of the National Academy of Sciences, 98(16), 8966-8971.
- Bunzow, J. R., et al. (2001). Amphetamine, 3,4-methylenedioxymethamphetamine, lysergic acid diethylamide, and metabolites of the catecholamine neurotransmitters are agonists of a rat trace amine receptor. Molecular Pharmacology, 60(6), 1181-1188.
- Crocker, A., & Sehgal, A. (2008). Genetic analysis of octopamine's role in the Drosophila sleep:wake cycle. Journal of Neuroscience, 28(3), 637-645.
- Farooqui, T. (2012). Review of octopamine in insect nervous systems. Open Access Insect Physiology, 4, 1-17.
- Hossain, M., et al. (2014). The rewarding and reinforcing effects of beta-phenylethylamine are mediated by activation of dopamine D1 receptors in the rat. British Journal of Pharmacology, 171(21), 4879-4890.
- Juorio, A. V., et al. (1991). The effects of beta-phenylethylamine on the release of dopamine from the striatum of the rat. British Journal of Pharmacology, 104(3), 695-700.
- Miller, G. M. (2011). The emerging role of trace amine-associated receptor 1 in the functional regulation of monoamine transporters and psychiatric disorders. Journal of Neurochemistry, 116(2), 164-176.
- Nakamura, M., et al. (1998). Characterization of beta-phenylethylamine-induced monoamine release in rat nucleus accumbens: A microdialysis study. European Journal of Pharmacology, 349(2-3), 163-169.
- Paterson, I. A., et al. (1990). The trace amine beta-phenylethylamine is a substrate for the vesicular monoamine transporter. Journal of Neurochemistry, 55(5), 1827-1830.
- Roeder, T. (1999). Octopamine in invertebrates. Progress in Neurobiology, 59(5), 533-561.
- Shannon, H. E., et al. (1982). Physiologic effects and plasma kinetics of beta-phenylethylamine and its N-methyl homolog in the dog. Journal of Pharmacology and Experimental Therapeutics, 223(1), 190-196.
- Wainscott, D. B., et al. (2007). The trace amine-associated receptor 1 (TAAR1) is a stereoselective receptor for the isomers of methamphetamine and amphetamine. Molecular Pharmacology, 71(1), 193-200.
- Xie, Z., & Miller, G. M. (2008). Trace amine-associated receptor 1 (TAAR1) is a novel Gs-coupled receptor that is coexpressed with the dopamine transporter. Journal of Neuroscience, 28(28), 7118-7128.
Sources
- 1. Phenylethanolamine - Wikipedia [en.wikipedia.org]
- 2. Octopamine - Wikipedia [en.wikipedia.org]
- 3. dovepress.com [dovepress.com]
- 4. Synthesis and Biological functions of Octopamine_Chemicalbook [chemicalbook.com]
- 5. Physiological functions and pharmacological and toxicological effects of p-octopamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Trace Amines and the Trace Amine-Associated Receptor 1: Pharmacology, Neurochemistry, and Clinical Implications [frontiersin.org]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. Octopamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Octopamine enhances learning - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.biologists.com [journals.biologists.com]
- 12. Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship [biomolther.org]
- 13. Trace amine-associated receptor 1 displays species-dependent stereoselectivity for isomers of methamphetamine, amphetamine, and para-hydroxyamphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Physiologic effects and plasma kinetics of beta-phenylethylamine and its N-methyl homolog in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic deployment of 2-(Phenethylamino)ethanol as a Cornerstone Precursor in Modern Organic Synthesis
Abstract
This in-depth technical guide explores the pivotal role of 2-(phenethylamino)ethanol as a versatile precursor in contemporary organic synthesis. Addressed to researchers, scientists, and professionals in drug development, this document moves beyond a mere recitation of protocols. Instead, it offers a deep dive into the strategic considerations and mechanistic underpinnings that govern its application. We will dissect the synthesis of this key building block and illuminate its transformative power in the construction of complex molecular architectures, with a particular focus on the synthesis of isoquinoline alkaloids—a scaffold of immense pharmacological importance. Through a blend of detailed experimental methodologies, mechanistic elucidation, and strategic guidance, this guide aims to empower chemists to leverage the full potential of 2-(phenethylamino)ethanol in their synthetic endeavors.
Introduction: Unveiling the Synthetic Potential of a Bifunctional Precursor
In the landscape of organic synthesis, the selection of starting materials is a critical determinant of the efficiency, elegance, and ultimate success of a synthetic campaign. 2-(Phenethylamino)ethanol, a molecule possessing both a secondary amine and a primary alcohol, represents a powerful and versatile building block. Its phenethylamine core is a common motif in a vast array of natural products and pharmaceutically active compounds. The presence of the N-hydroxyethyl substituent introduces a unique handle for further functionalization or intramolecular cyclization, opening avenues to a diverse range of molecular frameworks. This guide will provide a comprehensive exploration of the synthesis and application of this valuable precursor, with a focus on empowering the practicing chemist with actionable insights.
Synthesis of 2-(Phenethylamino)ethanol: A Tale of Two Strategies
The efficient construction of 2-(phenethylamino)ethanol is the gateway to its utility. Two primary and reliable strategies dominate its synthesis: reductive amination and direct alkylation. The choice between these methods often hinges on the availability of starting materials, desired scale, and considerations of atom economy.
Reductive Amination: The Convergent Approach
Reductive amination stands as a cornerstone of C-N bond formation in modern organic synthesis, lauded for its efficiency and broad substrate scope.[1][2][3] This method, in the context of our target molecule, involves the condensation of phenylacetaldehyde with ethanolamine to form an intermediate imine (or iminium ion), which is then reduced in situ to the desired secondary amine.[2][4][5]
This one-pot procedure is highly convergent and generally provides good to excellent yields. The selection of the reducing agent is a critical parameter. Sodium borohydride (NaBH₄) is a cost-effective and commonly used reagent; however, for substrates sensitive to premature reduction of the aldehyde, milder and more selective reducing agents such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) are often preferred.[2] The use of a protic solvent like methanol or ethanol is typical, and the reaction can be conveniently monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Molarity/Purity | Amount | Moles |
| Phenylacetaldehyde | 120.15 | 95% | 12.0 g | 0.1 |
| Ethanolamine | 61.08 | 99% | 6.1 g | 0.1 |
| Methanol | 32.04 | Anhydrous | 200 mL | - |
| Sodium Borohydride | 37.83 | 98% | 4.5 g | 0.12 |
| Acetic Acid | 60.05 | Glacial | ~1 mL | - |
Procedure:
-
To a 500 mL round-bottom flask equipped with a magnetic stir bar, add phenylacetaldehyde (12.0 g, 0.1 mol) and ethanolamine (6.1 g, 0.1 mol).
-
Dissolve the reactants in methanol (200 mL) and add a few drops of glacial acetic acid to catalyze imine formation.[5]
-
Stir the mixture at room temperature for 1 hour. Monitor the formation of the imine by TLC.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium borohydride (4.5 g, 0.12 mol) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 4 hours.
-
Quench the reaction by the slow addition of 1 M hydrochloric acid until the effervescence ceases.
-
Concentrate the mixture in vacuo to remove the methanol.
-
Add 100 mL of water and basify the aqueous solution to pH > 12 with 2 M sodium hydroxide.
-
Extract the aqueous layer with dichloromethane (3 x 100 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford the crude product.
-
Purify the crude product by vacuum distillation to yield 2-(phenethylamino)ethanol as a colorless oil.
Diagram: Reductive Amination Workflow
Caption: Workflow for the synthesis of 2-(phenethylamino)ethanol via reductive amination.
Direct N-Alkylation: A Classical Approach
An alternative and equally viable route to 2-(phenethylamino)ethanol is the direct N-alkylation of ethanolamine with a suitable phenethyl electrophile, such as phenethyl bromide or tosylate.[6] This Sₙ2 reaction is typically performed in the presence of a base to neutralize the acid generated during the reaction.
A key consideration in this approach is the potential for over-alkylation to form the tertiary amine. To mitigate this, a significant excess of ethanolamine is often employed to favor mono-alkylation. The choice of solvent and base can also influence the selectivity of the reaction.
The Pivotal Role in Heterocyclic Synthesis: Gateway to Isoquinolines
The true synthetic prowess of 2-(phenethylamino)ethanol is most profoundly demonstrated in its application as a precursor to isoquinoline and its derivatives. The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous alkaloids with a wide spectrum of biological activities.[7] Two classical named reactions, the Bischler-Napieralski and Pictet-Spengler reactions, provide powerful strategies for the construction of the isoquinoline ring system from phenethylamine precursors.[1][8][9][10][11][12]
The Bischler-Napieralski Reaction and the Pictet-Gams Modification
The Bischler-Napieralski reaction involves the cyclization of a β-arylethylamide using a dehydrating agent, such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅), to yield a 3,4-dihydroisoquinoline.[8][9][10][11] This intermediate can then be dehydrogenated to the corresponding isoquinoline.
A critical consideration when employing 2-(phenethylamino)ethanol in this sequence is the presence of the hydroxyl group. Under the strongly acidic and dehydrating conditions of the Bischler-Napieralski reaction, the hydroxyl group can undergo side reactions. However, a valuable modification, the Pictet-Gams reaction , leverages a β-hydroxy-β-phenethylamide to directly afford the isoquinoline through a tandem cyclization-dehydration sequence.[8][13] This circumvents the need for a separate oxidation step and demonstrates the strategic advantage of the hydroxyl group in our precursor.
To utilize 2-(phenethylamino)ethanol in a Bischler-Napieralski or Pictet-Gams type reaction, it must first be acylated to form the corresponding amide.
Diagram: Bischler-Napieralski and Pictet-Gams Pathways
Caption: Simplified mechanism of the Pictet-Spengler reaction.
Strategic Considerations and Future Perspectives
The utility of 2-(phenethylamino)ethanol extends beyond the synthesis of simple isoquinolines. The hydroxyl group provides a handle for the introduction of further complexity, enabling the synthesis of a wide range of substituted and functionalized heterocyclic systems. For example, the hydroxyl group can be oxidized to an aldehyde or carboxylic acid, or it can be used as a nucleophile in a variety of coupling reactions.
The continued development of new catalytic methods for C-N and C-C bond formation will undoubtedly expand the synthetic repertoire of 2-(phenethylamino)ethanol. As the demand for novel and complex molecular architectures in drug discovery and materials science continues to grow, the strategic deployment of versatile and readily accessible building blocks like 2-(phenethylamino)ethanol will remain a cornerstone of innovation in organic synthesis.
Conclusion
This guide has provided a comprehensive overview of the synthesis and application of 2-(phenethylamino)ethanol as a key precursor in organic synthesis. From its efficient construction via reductive amination to its pivotal role in the synthesis of isoquinoline alkaloids through the Bischler-Napieralski, Pictet-Gams, and Pictet-Spengler reactions, the versatility of this bifunctional building block is evident. By understanding the underlying mechanisms and strategic considerations, chemists can effectively harness the synthetic potential of 2-(phenethylamino)ethanol to access a diverse array of complex and valuable molecules.
References
-
Bischler, A.; Napieralski, B. Zur Kenntniss einer neuen Isochinolin-Synthese. Ber. Dtsch. Chem. Ges.1893 , 26 (2), 1903–1908. [Link]
-
Whaley, W. M.; Govindachari, T. R. The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds. Org. React.1951 , 6, 151-190. [Link]
-
Baxter, E. W.; Reitz, A. B. Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Org. React.2002 , 59, 1-714. [Link]
-
Wang, Z. Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons, 2010 . [Link]
-
Abdel-Magid, A. F.; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. A General, Mild, and Selective Procedure. J. Org. Chem.1996 , 61 (11), 3849–3862. [Link]
-
Mishra, B. K.; Mukherjee, P.; Dash, S.; Patel, S.; Pati, H. N. Alkylation of Ethanolamines: An Approach to a Novel Class of Functional Surfactants. Synth. Commun.2009 , 39 (14), 2529–2539. [Link]
-
Fodor, G.; Nagubandi, S. Correlation of the Bischler-Napieralski, Pictet-Gams and Pictet-Spengler reactions. Tetrahedron1980 , 36 (10), 1279-1300. [Link]
-
Cox, E. D.; Cook, J. M. The Pictet-Spengler condensation: a new direction for an old reaction. Chem. Rev.1995 , 95 (6), 1797–1842. [Link]
-
Touchette, K. M. Reductive Amination: A Remarkable Experiment for the Organic Laboratory. J. Chem. Educ.2006 , 83 (6), 929. [Link]
-
Tarasevich, V. A.; Kozlov, N. G. Reductive amination of oxygen-containing organic compounds. Russ. Chem. Rev.1999 , 68 (1), 55-72. [Link]
-
Stévigny, C.; Bailly, C.; Colson, E.; Falmagne, P.; Quetin-Leclercq, J. Cytotoxic and Antiproliferative Activities of Isoquinoline Alkaloids. Curr. Med. Chem. Anticancer Agents2005 , 5 (2), 173-188. [Link]
-
Reductive Amination. Organic Chemistry Portal. [Link]
-
Bischler-Napieralski Reaction. Organic Chemistry Portal. [Link]
-
Pictet-Spengler reaction. Wikipedia. [Link]
-
Pictet-Gams Synthesis. Wikipedia. [Link]
-
Wuts, P. G. M.; Greene, T. W. Greene's Protective Groups in Organic Synthesis, 5th ed.; John Wiley & Sons, 2014 . [Link]
-
Ahmed Asif, M. M.; Lisa, S. R.; Qais, N. Protecting the OH group with TES group, Pictet–Spengler reaction, and removing the OH-protection. ResearchGate. [Link]
-
Solvent Free Reductive Amination Protocol. Scribd. [Link]
-
Reductive Amination. YouTube. [Link]
-
Pictet, A.; Gams, A. Ueber eine neue Methode zur synthetischen Darstellung der Isochinolinbasen. Ber. Dtsch. Chem. Ges.1910 , 43 (2), 2384–2391. [Link]
Sources
- 1. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. scribd.com [scribd.com]
- 5. researchgate.net [researchgate.net]
- 6. CN114573569A - Preparation method of isoquinoline compounds - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. The Pictet-Spengler Reaction [ebrary.net]
- 10. EP1721889A1 - Process for the preparation of phenethylamine derivatives - Google Patents [patents.google.com]
- 11. Bischler-Napieralski Reaction (Chapter 9) - Name Reactions in Organic Synthesis [cambridge.org]
- 12. The Pictet-Spengler Reaction Updates Its Habits - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pictet-Gams-Synthese – Wikipedia [de.wikipedia.org]
discovery and history of phenethylamines
An In-depth Technical Guide to the Discovery and History of Phenethylamines
Abstract
The phenethylamine scaffold represents one of the most versatile and impactful chemotypes in the fields of neuroscience, pharmacology, and medicinal chemistry. As the backbone for endogenous neurotransmitters like dopamine and norepinephrine, its fundamental structure has served as a progenitor for a vast array of compounds, from naturally occurring psychedelic alkaloids to synthetically derived stimulants, empathogens, and therapeutic agents. This guide provides a comprehensive technical overview of the historical milestones in the discovery, isolation, and synthesis of phenethylamines. We will explore the pioneering work that identified the parent molecule, the elucidation of naturally occurring derivatives such as mescaline, and the systematic synthetic explorations, most notably by Alexander Shulgin, that unveiled the profound relationship between molecular structure and psychoactive effect. The narrative emphasizes the causality behind key experimental choices and the evolution of synthetic and analytical methodologies that have defined the field.
Chapter 1: The Progenitor Molecule: Phenethylamine (PEA)
Phenethylamine (PEA) is an organic compound and natural monoamine alkaloid that acts as a central nervous system stimulant in humans.[1] In the brain, it functions as a trace amine, modulating monoamine neurotransmission.[1] Its basic structure, a phenyl ring attached to an ethylamine side chain, is the foundational template for all compounds in this class.
Initial Discovery and Isolation
The history of phenethylamine begins not in the context of neurochemistry, but in the study of decomposition. In 1876, the Polish biochemist and physician Marceli Nencki first isolated the compound from decomposing gelatin.[2] Subsequent research in the late 19th and early 20th centuries frequently identified PEA in association with fermenting or rotting organic matter, such as ripe cheese and decomposing mackerel.[2] These discoveries were crucial in establishing its existence in nature, albeit as a product of microbial metabolism. Schulze and Barbieri, for instance, demonstrated in 1879 that bacteria could decarboxylate the amino acid L-phenylalanine to produce PEA, a process now understood to be its primary biosynthetic pathway in many organisms, including mammals.[1][2]
First Chemical Synthesis
While PEA was known to exist naturally, its definitive chemical synthesis marked a critical step in its characterization. In 1909, Treat B. Johnson and Herbert H. Guest at Yale University reported a successful synthesis.[3] Their method involved the reduction of benzyl cyanide using sodium in ethanol, a classic approach for converting a nitrile to a primary amine.[3] This not only confirmed the structure of the natural compound but also made it accessible for pharmacological study, independent of tedious extraction from biological sources. Later, more efficient methods were developed, such as the reduction of ω-nitrostyrene with lithium aluminum hydride (LiAlH₄), first reported by Nystrom and Brown in 1948.[1]
Caption: Early synthetic routes to Phenethylamine (PEA).
Chapter 2: Nature's Psychedelic - The Discovery of Mescaline
The first psychoactive phenethylamine to be scientifically investigated was not a product of the laboratory, but a sacred cactus of the Americas. Mescaline, derived from the peyote cactus (Lophophora williamsii), provided the first glimpse into the profound psychological effects that could be elicited by a substituted phenethylamine.
Isolation and Self-Experimentation
The German pharmacologist Arthur Heffter is credited with the first isolation of a psychedelic compound. In 1897, through a painstaking process of separating the alkaloids from peyote and performing self-experiments with each fraction, Heffter identified mescaline as the principal vision-producing ingredient.[4] This pioneering work was a landmark in psychopharmacology, directly linking a specific chemical entity to a complex hallucinogenic experience.
Structural Elucidation and First Psychedelic Synthesis
While Heffter isolated mescaline, its exact chemical structure remained to be determined. This task was accomplished by the Austrian chemist Ernst Späth. In 1919, Späth successfully synthesized mescaline, establishing its structure as 3,4,5-trimethoxyphenethylamine.[4][5] This was a monumental achievement: the first-ever laboratory synthesis of a psychedelic compound.[4] Späth's work transformed mescaline from a botanical extract into a pure, replicable chemical, allowing for standardized dosing and rigorous scientific study.[4] Shortly thereafter, the pharmaceutical company Merck began marketing mescaline sulfate, making it available to researchers worldwide.[4]
Caption: From Plant to Pharmaceutical: The Mescaline Timeline.
Chapter 3: The Modern Era of Synthesis: Alexander Shulgin
No single individual has had a more profound impact on the field of phenethylamines than the American medicinal chemist Alexander Shulgin. Operating in the latter half of the 20th century, Shulgin synthesized hundreds of novel psychoactive compounds, meticulously documenting their preparation and effects.[6][7]
The Systematic Exploration: The 2C Series
Shulgin's work was characterized by a systematic approach to structure-activity relationships. He recognized that the mescaline molecule could be modified to produce a wide range of effects. This led to the creation of the "2C" family of compounds.[6] The name is an acronym for the two carbon atoms between the phenyl ring and the amino group, a feature of all phenethylamines.[8] Shulgin's key insight was that placing methoxy groups at the 2 and 5 positions of the phenyl ring was a reliable way to induce psychedelic activity. He then explored the effects of placing different substituents at the 4-position.
One of the most famous examples is 2C-B (4-bromo-2,5-dimethoxyphenethylamine), which Shulgin first synthesized in 1974.[6][9] He described it as having a unique profile, distinct from mescaline, with a shorter duration and a more manageable psychological state.[9]
MDMA: From Obscurity to Global Phenomenon
While Shulgin is famous for creating new molecules, he also played a pivotal role in rediscovering and popularizing an existing one: MDMA (3,4-methylenedioxymethamphetamine). Although first synthesized by Merck chemists in 1912, the compound was never pharmacologically tested and fell into obscurity. In the 1970s, Shulgin re-synthesized MDMA and, after testing it himself, recognized its unique empathogenic and entactogenic properties.[3] His publications and introductions to the psychotherapy community were instrumental in its initial spread before it became a widespread recreational drug.[3]
| Compound | Substitutions | Year of Synthesis | Primary Effect Class | Key Historical Figure(s) |
| Phenethylamine | None | 1909 | Stimulant (endogenous) | Johnson & Guest |
| Mescaline | 3,4,5-trimethoxy | 1919 | Psychedelic | Arthur Heffter, Ernst Späth |
| Amphetamine | α-methyl | 1927 | Stimulant | Gordon Alles |
| MDMA | 3,4-methylenedioxy, N-methyl, α-methyl | 1912 / 1970s | Empathogen/Entactogen | Merck / A. Shulgin |
| 2C-B | 2,5-dimethoxy, 4-bromo | 1974 | Psychedelic | Alexander Shulgin |
Chapter 4: Methodologies in Phenethylamine Research
The study of phenethylamines relies on robust synthetic and analytical protocols. The causality behind experimental choices in these protocols is critical for ensuring purity, yield, and accurate identification.
Experimental Protocol: Synthesis of 2C-B
The following protocol is a generalized representation of a common synthetic route to 2C-B, illustrative of the methods used by Shulgin. The core logic is a two-step process: a Henry reaction to form a nitrostyrene intermediate, followed by a powerful reduction to yield the final amine.
Step 1: Knoevenagel-Henry Condensation
-
Objective: To form the C-C bond between the aromatic ring and the ethyl-amine backbone precursor.
-
Reactants: 2,5-dimethoxybenzaldehyde, nitromethane, and a basic catalyst (e.g., ammonium acetate).
-
Procedure:
-
Dissolve 2,5-dimethoxybenzaldehyde in a suitable solvent like glacial acetic acid.
-
Add an excess of nitromethane. This serves as both a reactant and a solvent.
-
Add the ammonium acetate catalyst. The base deprotonates the nitromethane, forming a nucleophile that attacks the aldehyde's carbonyl carbon.
-
Reflux the mixture for several hours. The heat drives the reaction and the subsequent dehydration to form the stable, conjugated nitrostyrene product.
-
Upon cooling, the product, 2,5-dimethoxy-β-nitrostyrene, will crystallize. It can be purified by recrystallization from a solvent like isopropanol.
-
-
Self-Validation: The formation of a bright yellow, crystalline solid is a strong indicator of success. The melting point of the purified product should be sharp and consistent with literature values.
Step 2: Reduction of the Nitrostyrene
-
Objective: To reduce the nitro group to a primary amine and the alkene double bond to a single bond.
-
Reactant: 2,5-dimethoxy-β-nitrostyrene.
-
Reducing Agent: Lithium aluminum hydride (LiAlH₄) is the reagent of choice due to its high reactivity, capable of reducing both functional groups in a single step.
-
Procedure:
-
In a completely dry flask under an inert atmosphere (e.g., nitrogen or argon), suspend LiAlH₄ in an anhydrous ether solvent (e.g., THF or diethyl ether).
-
Slowly add a solution of the nitrostyrene in the same solvent to the LiAlH₄ suspension. This addition must be done carefully as the reaction is highly exothermic.
-
After the addition is complete, reflux the mixture to ensure the reaction goes to completion.
-
Carefully quench the reaction by the slow, sequential addition of water and then a sodium hydroxide solution to precipitate the aluminum salts.
-
Filter the mixture to remove the inorganic salts.
-
Evaporate the solvent from the filtrate to yield the crude 2C-H (2,5-dimethoxyphenethylamine) as an oil.
-
The final bromination step to convert 2C-H to 2C-B is a separate electrophilic aromatic substitution, typically using elemental bromine in acetic acid.
-
-
Self-Validation: The disappearance of the yellow color of the nitrostyrene is a key visual cue. The final product's identity and purity must be confirmed analytically.
Analytical Protocol: Identification by GC-MS
Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for identifying novel or unknown phenethylamine derivatives.
-
Objective: To separate the compound from any impurities and determine its molecular weight and fragmentation pattern, which serves as a chemical fingerprint.
-
Procedure:
-
Sample Preparation: Dissolve a small amount of the final product in a volatile solvent (e.g., methanol or dichloromethane). The compound may need to be derivatized (e.g., with TFAA) to improve its volatility and chromatographic behavior.
-
Injection: Inject the sample into the GC. The high temperature of the injection port vaporizes the sample.
-
Separation (GC): An inert carrier gas (e.g., helium) pushes the vaporized sample through a long, thin capillary column. The column's inner surface is coated with a stationary phase. Compounds separate based on their boiling points and affinity for this phase. The target phenethylamine will exit the column at a specific, reproducible time (the retention time).
-
Ionization & Fragmentation (MS): As the compound elutes from the GC column, it enters the mass spectrometer's ion source. Here, it is bombarded with high-energy electrons, knocking off an electron to form a positively charged molecular ion (M+). This ion is unstable and breaks apart into smaller, characteristic fragment ions.
-
Detection (MS): The detector measures the mass-to-charge ratio (m/z) of the molecular ion and all the fragment ions, producing a mass spectrum.
-
-
Self-Validation: The mass spectrum is compared against a known reference library (for known compounds) or analyzed from first principles. The molecular ion peak confirms the molecular weight of the synthesized compound. The fragmentation pattern (e.g., the characteristic benzylic cleavage) provides definitive structural confirmation.
Conclusion
The history of phenethylamines is a compelling narrative of scientific discovery, tracing a path from the incidental findings in 19th-century biochemistry to the deliberate and systematic exploration of consciousness in the 20th century. The journey from Nencki's isolation of the parent molecule, through Späth's landmark synthesis of mescaline, to Shulgin's vast expansion of the psychedelic pharmacopeia, demonstrates a clear and logical progression. Each step was built upon the last, driven by advancements in synthetic chemistry, analytical techniques, and a deepening understanding of how subtle changes in molecular architecture can profoundly alter function in the human brain. This rich history not only provides context for the many phenethylamine-based drugs in use today, both licit and illicit, but also continues to inspire new avenues of research in drug development for psychiatric and neurological disorders.
References
-
Phenethylamine - Wikipedia. [Link]
-
Details for Phenethylamines - Unodc. [Link]
-
2-Phenylethylamine - American Chemical Society. [Link]
-
The History Of Phenylethylamine | LIVESTRONG.COM. [Link]
-
Substituted phenethylamine - Wikipedia. [Link]
-
2-Phenethylamines in Medicinal Chemistry: A Review - PMC - PubMed Central. [Link]
-
phenethylamines: Topics by Science.gov. [Link]
-
Phenethylamines - University of Virginia School of Medicine. [Link]
-
2C-B - Wikipedia. [Link]
-
A Century of Mescaline - Chacruna Institute for Psychedelic Plant Medicines. [Link]
-
Phenethylamine – Knowledge and References - Taylor & Francis. [Link]
-
(PDF) On the occasion of the 100th anniversary: Ernst Späth and his mescaline synthesis of 1919 - ResearchGate. [Link]
-
Phenethylamines: Dopamine Release and Duration of Action - Spirit Pharmacist. [Link]
-
Curiosity and the Chemist | Office for Science and Society - McGill University. [Link]
-
On the occasion of the 100th anniversary: Ernst Späth and his mescaline synthesis of 1919. [Link]
Sources
- 1. Phenethylamine - Wikipedia [en.wikipedia.org]
- 2. writeonpoint.com [writeonpoint.com]
- 3. 2-Phenylethylamine - American Chemical Society [acs.org]
- 4. chacruna.net [chacruna.net]
- 5. ucrisportal.univie.ac.at [ucrisportal.univie.ac.at]
- 6. Details for Phenethylamines [unodc.org]
- 7. Curiosity and the Chemist | Office for Science and Society - McGill University [mcgill.ca]
- 8. med.virginia.edu [med.virginia.edu]
- 9. 2C-B - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Notes and Protocols for the Gas Chromatographic Analysis of Phenethylamine
Abstract
This comprehensive guide provides a detailed framework for the analysis of phenethylamine and its derivatives using gas chromatography (GC). It is intended for researchers, scientists, and professionals in drug development and forensic analysis. This document moves beyond a simple recitation of methods to explain the underlying scientific principles and rationale behind crucial experimental choices. We will explore instrumentation, sample preparation, the critical role of derivatization, and detailed analytical protocols, ensuring a robust and reproducible methodology.
Introduction: The Significance of Phenethylamine Analysis
Phenethylamine and its extensive family of derivatives encompass a wide range of biologically active compounds, including neurotransmitters, hormones, and psychoactive substances. Due to their physiological and psychological effects, accurate and sensitive analytical methods for their detection and quantification are paramount in various fields. In pharmaceutical research, understanding the metabolic fate of phenethylamine-based drugs is crucial. In clinical and forensic toxicology, the identification and quantification of illicit phenethylamine derivatives are of significant legal and societal importance.
Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), stands as a powerful and widely adopted technique for the analysis of these compounds.[1] Its high resolving power and sensitive detection capabilities make it an ideal choice for separating and identifying structurally similar phenethylamines in complex matrices.
The Foundational Challenge: Physicochemical Properties and the Need for Derivatization
Phenethylamine is a primary amine with a relatively low molecular weight and a boiling point of 197.5 °C.[2] While volatile enough for GC analysis, its polar nature, stemming from the amine group, presents significant chromatographic challenges. Direct injection of underivatized phenethylamine often leads to poor peak shape, including significant tailing, due to interactions with active sites on the column and in the injector. This peak asymmetry compromises resolution and reduces analytical sensitivity.
To circumvent these issues, derivatization is an essential step in the analytical workflow.[3] This chemical modification process converts the polar amine group into a less polar, more volatile, and more thermally stable functional group.[3] This transformation results in:
-
Improved Peak Shape: Reduced tailing and sharper, more symmetrical peaks.
-
Enhanced Volatility: Lowering the boiling point of the analyte for easier elution.
-
Increased Thermal Stability: Preventing degradation of the analyte at high injector and oven temperatures.
-
Characteristic Mass Spectra: Derivatization can introduce specific fragmentation patterns that aid in structural elucidation and confirmation by mass spectrometry.
Common derivatizing agents for phenethylamines include trifluoroacetic anhydride (TFAA) and N-methyl-bis-trifluoroacetamide (MBTFA), which form trifluoroacetyl (TFA) derivatives.[4][5] Silylation reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can also be employed to form trimethylsilyl (TMS) derivatives. The choice of derivatizing agent will depend on the specific phenethylamine derivative being analyzed and the desired analytical outcome.
Instrumentation and Analytical Conditions: A Detailed Exploration
The successful GC analysis of phenethylamine hinges on the careful selection and optimization of instrumental parameters.
Gas Chromatograph (GC) System
A standard gas chromatograph equipped with a split/splitless injector, a temperature-programmable column oven, and a suitable detector is required.
Injector
-
Mode: Splitless injection is generally preferred for trace analysis to ensure the maximum transfer of the analyte onto the column.
-
Temperature: A sufficiently high temperature (e.g., 250 °C) is necessary to ensure the rapid and complete volatilization of the derivatized analyte. However, excessively high temperatures should be avoided to prevent thermal degradation of the derivatives.[6]
-
Liner: The use of a deactivated glass liner is crucial to minimize analyte adsorption and degradation within the injector.
Capillary Column: The Heart of the Separation
The choice of the capillary column's stationary phase is critical for achieving the desired separation.
-
Stationary Phase: For derivatized phenethylamines, a non-polar or mid-polarity stationary phase is typically employed. A 5% phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms) is a versatile and robust choice. For underivatized amines, a base-deactivated column, such as a CP-Volamine, is highly recommended to minimize peak tailing.[7]
-
Dimensions: A 30 m x 0.25 mm i.d. x 0.25 µm film thickness column provides a good balance of resolution and analysis time.
Oven Temperature Program
A temperature program is essential to ensure the efficient elution of the analytes and to separate them from other matrix components. A typical program might be:
-
Initial Temperature: 60-80 °C, held for 1-2 minutes.
-
Ramp Rate: 10-20 °C/min.
-
Final Temperature: 280-300 °C, held for 5-10 minutes.
The specific program should be optimized based on the analytes of interest and the column used.
Carrier Gas
Helium is the most commonly used carrier gas for GC-MS, while nitrogen or hydrogen can be used with other detectors. A constant flow rate (e.g., 1.0-1.5 mL/min) is typically maintained.
Detectors: Seeing the Unseen
-
Mass Spectrometer (MS): The gold standard for the identification and confirmation of phenethylamines.[1] It provides structural information through fragmentation patterns and allows for highly selective and sensitive detection using Selected Ion Monitoring (SIM) mode.
-
Flame Ionization Detector (FID): A robust and universally responsive detector for organic compounds. While it does not provide structural information, it offers excellent quantitative performance.
-
Nitrogen-Phosphorus Detector (NPD): A highly sensitive and selective detector for nitrogen-containing compounds like phenethylamines.[8][9] It can provide lower detection limits than FID for these specific analytes.
Sample Preparation and Derivatization Protocol: A Step-by-Step Guide
This protocol outlines a general procedure for the extraction and derivatization of phenethylamine from a biological matrix such as urine or plasma.
Materials and Reagents
-
Phenethylamine standard
-
Internal Standard (e.g., deuterated phenethylamine)
-
Sodium hydroxide (NaOH) solution (1 M)
-
Organic solvent (e.g., ethyl acetate, diethyl ether)
-
Anhydrous sodium sulfate
-
Derivatizing agent: Trifluoroacetic anhydride (TFAA) or N-methyl-bis-trifluoroacetamide (MBTFA)
-
Sample vials, centrifuge tubes, vortex mixer, centrifuge, nitrogen evaporator
Experimental Workflow Diagram
Caption: Workflow for Phenethylamine Analysis.
Detailed Protocol
-
Sample Preparation:
-
To 1 mL of the biological sample (e.g., urine, plasma) in a centrifuge tube, add a known amount of the internal standard.
-
Alkalinize the sample by adding 1 M NaOH until the pH is greater than 10. This converts the phenethylamine salt into its free base, which is more soluble in organic solvents.
-
Add 5 mL of the extraction solvent (e.g., ethyl acetate), vortex for 2 minutes, and then centrifuge for 10 minutes at 3000 rpm.
-
Carefully transfer the upper organic layer to a clean tube.
-
Repeat the extraction process with another 5 mL of the organic solvent and combine the organic layers.
-
Dry the combined organic extract by passing it through a small column of anhydrous sodium sulfate.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature or slightly elevated temperature (e.g., 40 °C).
-
-
Derivatization:
-
Reconstitute the dried extract in 100 µL of a suitable solvent (e.g., ethyl acetate).
-
Add 50 µL of the derivatizing agent (e.g., TFAA).
-
Cap the vial tightly and incubate at 60 °C for 30 minutes.
-
Allow the sample to cool to room temperature before injection into the GC.
-
Data Analysis and Interpretation
-
Identification: The primary identification of phenethylamine is based on its retention time compared to that of a known standard. For GC-MS analysis, confirmation is achieved by comparing the mass spectrum of the sample peak to that of the standard and to a library spectrum.
-
Quantification: A calibration curve is constructed by analyzing a series of standards of known concentrations. The concentration of phenethylamine in the sample is then determined by comparing its peak area (or the ratio of its peak area to that of the internal standard) to the calibration curve.
Summary of GC Conditions and Expected Performance
| Parameter | Condition | Rationale |
| Injector | ||
| Mode | Splitless | Maximizes analyte transfer for trace analysis. |
| Temperature | 250 °C | Ensures rapid volatilization of derivatized analyte. |
| Column | ||
| Stationary Phase | 5% Phenyl-methylpolysiloxane | Good general-purpose column for derivatized amines. |
| Dimensions | 30 m x 0.25 mm i.d. x 0.25 µm | Provides a good balance of resolution and speed. |
| Oven Program | ||
| Initial Temperature | 80 °C (hold 2 min) | Allows for proper focusing of analytes at the head of the column. |
| Ramp Rate | 15 °C/min | Provides efficient separation of analytes. |
| Final Temperature | 280 °C (hold 5 min) | Ensures elution of all components. |
| Detector (MS) | ||
| Mode | Electron Ionization (EI) | Provides reproducible fragmentation patterns for identification. |
| Scan Range | 40-400 amu | Covers the expected mass range of the derivatized analyte and its fragments. |
| Detector (FID) | ||
| Temperature | 300 °C | Ensures complete combustion of the eluting compounds. |
| Detector (NPD) | ||
| Temperature | 300 °C | Optimizes sensitivity for nitrogen-containing compounds. |
Expected Performance: With a properly optimized method, limits of detection (LOD) and quantification (LOQ) in the low ng/mL range can be achieved in biological matrices.[8]
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Peak Tailing | Active sites in the injector or column; incomplete derivatization. | Use a deactivated liner; ensure the use of a base-deactivated column if analyzing underivatized amines; optimize derivatization conditions (time, temperature, reagent concentration). |
| No or Low Peak Response | Analyte degradation; poor extraction efficiency; detector issue. | Check injector temperature; ensure proper sample pH for extraction; verify detector is functioning correctly. |
| Ghost Peaks | Carryover from previous injections; contamination in the system. | Run a solvent blank; clean the injector and replace the septum and liner. |
| Poor Reproducibility | Inconsistent injection volume; variability in sample preparation. | Check autosampler performance; ensure consistent and accurate execution of the sample preparation protocol. |
Conclusion
The gas chromatographic analysis of phenethylamine is a robust and reliable technique when appropriate sample preparation and instrumental conditions are employed. Derivatization is a key step to overcome the inherent challenges associated with the analysis of these polar and basic compounds. By understanding the principles behind each step of the analytical process, from sample preparation to data interpretation, researchers and scientists can develop and validate high-quality methods for the accurate and sensitive determination of phenethylamines in a variety of matrices.
References
-
Analysis of Phenethylamines and Tryptamines in Designer Drugs Using Gas Chromatography-mass Spectrometry. (2025). ResearchGate. [Link]
-
Simultaneous analysis of six phenethylamine-type designer drugs by TLC, LC-MS, and GC-MS. (2025). ResearchGate. [Link]
-
Generic GC-FID method for quantitation of volatile amines in pharmaceutical drugs and synthetic intermediates. (n.d.). ResearchGate. [Link]
-
Analyses of enantiomers of chiral phenethylamine drugs by capillary gas chromatography/mass spectrometry/flame – ionization detection and pre-column chiral derivation. (2025). ResearchGate. [Link]
-
Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. (n.d.). MDPI. [Link]
-
Phenethylamine | C8H11N | CID 1001. (n.d.). PubChem. [Link]
-
Challenges in GC–MS analysis: Case studies on phenibut and ethylphenidate. (2025). ResearchGate. [Link]
-
Automatic Derivatization System for Phenethylamine Drugs. (n.d.). Shimadzu. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Phenethylamine | C8H11N | CID 1001 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Automatic Derivatization System for Phenethylamine Drugs : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. New proposed GC-NPD method for nitrosamines - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
Application Notes & Protocols: A Strategic Guide to the Development of 2-(Phenethylamino)ethanol Derivatives for Improved Efficacy
For Researchers, Scientists, and Drug Development Professionals
Author's Foreword
The 2-(phenethylamino)ethanol core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous physiologically active compounds, most notably the beta-adrenergic receptor agonists.[1] These agents are critical in therapeutic areas such as asthma and chronic obstructive pulmonary disease (COPD).[2] The journey from a lead compound to a clinical candidate, however, is one of meticulous molecular refinement. Improving efficacy is not merely about enhancing target affinity; it involves a holistic optimization of the molecule's structure to achieve a desirable balance of potency, selectivity, and pharmacokinetic properties. This guide is structured to provide not just a sequence of protocols, but a strategic and logical workflow for the rational design, synthesis, and evaluation of novel 2-(phenethylamino)ethanol derivatives. We will delve into the causality behind experimental choices, ensuring each protocol is part of a self-validating system aimed at generating molecules with superior therapeutic potential.
The Strategic Blueprint: Rational Design Based on Structure-Activity Relationships (SAR)
The foundation of efficacious drug development lies in understanding the intricate dance between a molecule's structure and its biological activity. For 2-(phenethylamino)ethanol derivatives, particularly those targeting adrenergic receptors, a wealth of SAR data provides a roadmap for intelligent design.[3]
Causality of Design Choices: The goal is to modify the parent scaffold to enhance interactions with the target receptor's binding pocket while fine-tuning physicochemical properties that govern absorption, distribution, metabolism, excretion, and toxicity (ADMET). Key modifications focus on three regions of the molecule: the aromatic ring, the ethanolamine side-chain, and the amine substituent.
-
Aromatic Ring Substitutions: The nature and position of substituents on the phenyl ring are critical. For beta-2 adrenergic agonists, hydroxyl groups at the 3 and 4 positions are essential for high-affinity hydrogen bonding with the receptor.[1] Replacing these with "phenol equivalents" such as -CH2OH or -NHSO2CH3 can modulate activity and metabolic stability.[3] The choice of substitution here directly impacts potency and selectivity.
-
Amine Substituent (N-Alkyl Group): The size of the alkyl group on the nitrogen atom is a key determinant of receptor selectivity. Bulkier substituents, such as a tert-butyl group, generally favor beta-receptor activity over alpha-receptor activity.[3] This is because the beta-adrenergic receptor possesses a larger hydrophobic pocket accommodating these bulky groups. Lengthening the alkyl chain can also introduce new interactions and significantly increase the duration of action.[4]
-
Ethanolamine Side-Chain: The hydroxyl group on the beta-carbon of the ethanolamine side chain is crucial for binding, typically forming a key hydrogen bond. The stereochemistry at this chiral center is also vital, with the (R)-enantiomer being significantly more active for beta-agonists. Substitution on the alpha-carbon is generally detrimental to agonist activity.[3]
Synthesis and Purification Workflow
The synthesis of novel derivatives is centered on the N-alkylation of a suitable phenylethanolamine precursor. Reductive amination is a preferred method as it offers high selectivity and avoids the common issue of over-alkylation seen with direct alkylation using alkyl halides.[5]
Protocol 2.1: Synthesis via Reductive Amination
This protocol describes the N-alkylation of a phenylethanolamine with an aldehyde or ketone.
Rationale: This method proceeds via an in situ formed iminium ion, which is then selectively reduced. Sodium triacetoxyborohydride (STAB) is an ideal reducing agent as it is mild, tolerant of many functional groups, and does not readily reduce the starting aldehyde/ketone.[5]
Materials:
-
2-(Phenethylamino)ethanol precursor (1.0 mmol)
-
Aldehyde or Ketone (1.2 mmol)
-
Sodium triacetoxyborohydride (STAB) (1.5 mmol)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (10 mL)
-
Acetic Acid (catalytic, ~0.1 mmol)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a stirred solution of the 2-(phenethylamino)ethanol precursor in DCM, add the aldehyde or ketone.
-
Add a catalytic amount of acetic acid to facilitate iminium ion formation. Stir for 20 minutes at room temperature.
-
Add STAB in one portion. The reaction may effervesce slightly.
-
Stir the reaction at room temperature and monitor its progress by Thin-Layer Chromatography (TLC) or LC-MS.[6] Reactions are typically complete within 2-16 hours.
-
Upon completion, carefully quench the reaction by adding saturated NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
Protocol 2.2: Purification by Column Chromatography
Rationale: Basic amines like phenylethanolamine derivatives can interact strongly with the acidic silanol groups of standard silica gel, leading to poor separation and tailing peaks. To mitigate this, the silica gel is "deactivated" by adding a competing base, such as triethylamine (TEA), to the mobile phase.[7]
Materials:
-
Silica Gel (230-400 mesh)
-
Mobile Phase: Hexanes/Ethyl Acetate gradient system (e.g., starting from 100% Hexanes to 50:50 Hexanes/Ethyl Acetate) containing 1% Triethylamine.
-
Crude product from Protocol 2.1.
Procedure:
-
Prepare a slurry of silica gel in the initial mobile phase (e.g., 99% Hexanes / 1% TEA).
-
Pack a glass column with the slurry.
-
Equilibrate the column by flushing with 2-3 column volumes of the initial mobile phase.
-
Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel.
-
Carefully load the dried, adsorbed sample onto the top of the packed column.
-
Elute the column with the prepared mobile phase gradient.
-
Collect fractions and analyze by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified derivative.
Structural and Purity Characterization
Unambiguous characterization is essential to confirm that the desired molecule has been synthesized to a high purity. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) is the industry standard.[6][8]
-
¹H and ¹³C NMR: Confirms the chemical structure by providing information about the connectivity and chemical environment of all hydrogen and carbon atoms.
-
High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, which is used to confirm the elemental composition and molecular formula of the new compound.[6]
-
HPLC: Assesses the purity of the final compound. A reversed-phase C18 column is typically used with a water/acetonitrile or water/methanol gradient.[9] Purity is determined by integrating the area of the product peak relative to all other peaks.
| Technique | Purpose | Typical Observation |
| ¹H NMR | Structural Elucidation | Chemical shifts, coupling constants, and integrations consistent with the proposed structure. |
| ¹³C NMR | Structural Confirmation | Number of signals and chemical shifts corresponding to the carbon backbone. |
| HRMS (ESI+) | Molecular Formula Confirmation | Observed m/z value within 5 ppm of the calculated mass for the protonated molecule [M+H]⁺. |
| RP-HPLC | Purity Assessment | A single major peak with >95% purity by peak area integration. |
| Table 1: Summary of Analytical Characterization Techniques. |
Biological Evaluation: Quantifying Efficacy and Selectivity
Once a novel derivative is synthesized and purified, its biological activity must be quantified. For compounds targeting G-protein coupled receptors (GPCRs) like the beta-2 adrenergic receptor (β2AR), this is a two-step process: first, assessing its ability to bind to the receptor (affinity), and second, measuring its ability to activate the receptor and trigger a downstream cellular response (functional efficacy).
Protocol 4.1: Radioligand Competition Binding Assay for β2AR Affinity
Rationale: This assay measures the affinity (Ki) of a test compound by quantifying its ability to compete with a radiolabeled ligand of known high affinity for the receptor. The amount of radioactivity detected is inversely proportional to the test compound's binding affinity.[10] Membranes from cells overexpressing the target receptor are used.
Materials:
-
Membrane preparation from HEK293 or CHO cells expressing the human β2AR.
-
Radioligand: [³H]-Dihydroalprenolol ([³H]-DHA) or [¹²⁵I]-Cyanopindolol ([¹²⁵I]-CYP).
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Non-specific binding control: Propranolol (10 µM).
-
Test compounds (serial dilutions).
-
GF/B glass fiber filters, presoaked in 0.3% polyethyleneimine (PEI).
-
Scintillation cocktail.
Procedure:
-
In a 96-well plate, combine the following in a final volume of 250 µL:
-
Receptor membrane preparation (e.g., 10-20 µg protein).
-
Radioligand at a concentration near its Kd (e.g., 1 nM [³H]-DHA).
-
Assay buffer.
-
Varying concentrations of the test compound or vehicle (for total binding) or 10 µM Propranolol (for non-specific binding).
-
-
Incubate the plate for 60-90 minutes at room temperature to reach equilibrium.[10]
-
Terminate the reaction by rapid vacuum filtration through the PEI-soaked glass fiber filters using a cell harvester.
-
Wash the filters rapidly with ice-cold assay buffer (4 x 1 mL) to remove unbound radioligand.[11]
-
Dry the filters and place them in scintillation vials with scintillation cocktail.
-
Quantify the bound radioactivity using a scintillation counter.
-
Calculate specific binding (Total - Non-specific) and determine the IC50 value (concentration of test compound that inhibits 50% of specific binding). Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Protocol 4.2: cAMP Accumulation Functional Assay
Rationale: The β2AR is a Gs-coupled receptor. Upon agonist binding, it activates adenylyl cyclase, leading to an increase in the intracellular second messenger cyclic AMP (cAMP).[12] Measuring cAMP accumulation is a direct readout of receptor activation and functional agonism.
Materials:
-
HEK293 or CHO cells expressing the human β2AR.
-
Stimulation Buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA, and 500 µM IBMX, a phosphodiesterase inhibitor).
-
Forskolin (positive control for Gs-coupled receptors).
-
Test compounds (serial dilutions).
-
cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen-based).
Procedure:
-
Seed cells in a 96-well or 384-well plate and grow to near confluency.[13]
-
On the day of the assay, remove the growth medium and replace it with stimulation buffer containing serial dilutions of the test compounds.
-
Incubate for 30 minutes at 37°C.
-
Lyse the cells according to the detection kit manufacturer's instructions.
-
Add the cAMP detection reagents.
-
Read the plate on a suitable plate reader.
-
Plot the concentration-response curve and determine the EC50 (potency) and Emax (maximal efficacy) for each compound.
Early-Stage ADMET Profiling: A Self-Validating System
A potent and selective compound is of little therapeutic value if it has poor pharmacokinetic properties or unforeseen toxicity. Early ADMET screening is a critical, self-validating step that ensures resources are focused on candidates with the highest probability of success.[14]
Protocol 5.1: Cytochrome P450 (CYP) Inhibition Assay
Rationale: Inhibition of major CYP enzymes (e.g., CYP3A4, 2D6, 2C9) is a primary cause of drug-drug interactions.[15] This assay assesses the potential of a new derivative to inhibit these key metabolic enzymes using human liver microsomes.
Procedure:
-
Incubate human liver microsomes (HLMs) with a specific probe substrate for each CYP isoform.[14]
-
Add the test compound at various concentrations.
-
Initiate the metabolic reaction by adding the cofactor NADPH.
-
After a set incubation time (e.g., 10-15 minutes), stop the reaction (e.g., with cold acetonitrile).
-
Analyze the formation of the specific metabolite from the probe substrate using LC-MS/MS.
-
A reduction in metabolite formation compared to the vehicle control indicates inhibition. Calculate the IC50 value for each major CYP isoform.[16]
Protocol 5.2: hERG Channel Binding Assay
Rationale: Blockade of the hERG potassium channel can lead to QT interval prolongation, a serious cardiac side effect.[17] A competitive binding assay provides a high-throughput screen for potential hERG liability.
Procedure:
-
Use membrane preparations from cells expressing the hERG channel.
-
Perform a competitive binding assay similar to Protocol 4.1, using a known high-affinity radiolabeled hERG channel ligand (e.g., [³H]-Astemizole).[17]
-
The test compound's ability to displace the radioligand is measured.
-
Calculate the IC50 value. A low IC50 value is a red flag for potential cardiotoxicity and may necessitate structural modifications to mitigate this risk.
| ADMET Assay | Purpose | Key Parameter | Interpretation of Undesirable Result |
| CYP Inhibition | Assess drug-drug interaction potential | IC50 vs. major isoforms | Low IC50 (<1-10 µM) suggests high risk.[15] |
| hERG Binding | Assess cardiotoxicity risk | IC50 | Low IC50 (<10 µM) indicates potential for QT prolongation.[18] |
| Permeability (e.g., MDCK) | Predict oral absorption & BBB penetration | Apparent Permeability (Papp) | Low Papp suggests poor absorption/brain entry.[19] |
| Metabolic Stability (HLM) | Predict in vivo clearance | Intrinsic Clearance (CLint) | High CLint suggests rapid metabolism and short half-life. |
| Table 2: Key Early-Stage ADMET Assays and Data Interpretation. |
References
-
Carrupt, P. A., et al. (1991). Structure-activity relationships as a response to the pharmacological differences in beta-receptor ligands. Helvetica Chimica Acta. [Link]
-
Procopiou, P. A., et al. (2010). Synthesis and structure-activity relationships of long-acting beta2 adrenergic receptor agonists incorporating metabolic inactivation: an antedrug approach. Journal of Medicinal Chemistry. [Link]
-
Myrvold, C., et al. (2024). Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart. Current Protocols. [Link]
-
Evotec. (n.d.). Cytochrome P450 (CYP) Inhibition assay (IC50). Evotec. [Link]
-
Grunewald, G. L., et al. (2009). Exploring the Active Site of Phenylethanolamine N-Methyltransferase with 1,2,3,4-Tetrahydrobenz[h]isoquinoline Inhibitors. Journal of Medicinal Chemistry. [Link]
-
Cell-based hERG Channel Inhibition Assay in High-throughput Format. (2021). Bio-protocol. [Link]
-
Di, L., & Kerns, E. H. (2016). ADME attribute alignment of marketed CNS drugs and CNS candidates. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]
-
Reaction Biology. (n.d.). hERG Assay Services. Reaction Biology. [Link]
-
Creative BioMart. (n.d.). cAMP Accumulation Assay. Creative BioMart. [Link]
-
A convenient way for the synthesis of mono N-alkylated ethanolamine. (2018). ChemRxiv. [Link]
-
Jove. (2023). Adrenergic Agonists: Chemistry and Structure-Activity Relationship. Journal of Visualized Experiments. [Link]
-
Cisbio. (2019). Measurement of cAMP for Gαs-and Gαi Protein-Coupled Receptors (GPCRs). Cisbio. [Link]
-
Blotner, S., et al. (2019). How do I purify ionizable organic amine compounds using flash column chromatography?. Biotage. [Link]
-
Wikipedia. (2023). Discovery and development of beta2 agonists. Wikipedia. [Link]
-
Schulze, J., et al. (2022). Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements. STAR Protocols. [Link]
-
HELIX Chromatography. (n.d.). HPLC Analysis of Ethanolamines. HELIX Chromatography. [Link]
-
Chromatography Forum. (2004). Separation of ethanolamine by LC. Chromatography Forum. [Link]
-
YouTube. (2020). Structure Activity Relationship of Beta Adrenergic Receptor Blockers. [Link]
-
LifeNet Health. (n.d.). CYP Inhibition Assay. LifeNet Health. [Link]
-
Charles River Laboratories. (n.d.). hERG Serum Shift Assay. Charles River Laboratories. [Link]
-
Kao, Y. J., et al. (1985). A competitive receptor binding radioassay for beta-1 and beta-2 adrenergic agents. Journal of Pharmacological Methods. [Link]
-
MDPI. (2018). Synthesis, NMR and Crystallographic Studies of 2-Substituted Dihydroquinazolinones Derived from (S)-Phenylethylamine. MDPI. [Link]
-
Kercher, T., et al. (1977). Adrenerigic agents. 7.1 Synthesis and beta-adrenergic agonist activity of several 2-pyridylethanolamines. Journal of Medicinal Chemistry. [Link]
-
Eurofins Discovery. (n.d.). CYP Inhibition Assays. Eurofins Discovery. [Link]
-
Domainex. (n.d.). CNS Drug Discovery | Physicochemical optimisation. Domainex. [Link]
-
YouTube. (2024). The Medicinal Chemist's Guide to Solving ADMET Challenges. [Link]
-
MDPI. (2022). Complementary Analytical Platforms of NMR Spectroscopy and LCMS Analysis in the Metabolite Profiling of Isochrysis galbana. MDPI. [Link]
-
ResolveMass Laboratories Inc. (2025). 2025 Pharma Trends: Structure elucidation services by NMR. ResolveMass Laboratories Inc. [Link]
Sources
- 1. Video: Adrenergic Agonists: Chemistry and Structure-Activity Relationship [jove.com]
- 2. Discovery and development of beta2 agonists - Wikipedia [en.wikipedia.org]
- 3. Structure-activity relationships as a response to the pharmacological differences in beta-receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and structure-activity relationships of long-acting beta2 adrenergic receptor agonists incorporating metabolic inactivation: an antedrug approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. biotage.com [biotage.com]
- 8. Exploring the Active Site of Phenylethanolamine N-Methyltransferase with 1,2,3,4-Tetrahydrobenz[h]isoquinoline Inhibitors1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. helixchrom.com [helixchrom.com]
- 10. A competitive receptor binding radioassay for beta-1 and beta-2 adrenergic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. researchgate.net [researchgate.net]
- 13. revvity.com [revvity.com]
- 14. High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. enamine.net [enamine.net]
- 16. CYP Inhibition (IC50) | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 17. merckmillipore.com [merckmillipore.com]
- 18. reactionbiology.com [reactionbiology.com]
- 19. researchgate.net [researchgate.net]
Application Notes & Protocols: The Phenylethanolamine Scaffold in Modern Medicinal Chemistry
Foreword: Deciphering the Core Moiety
The query "2-(phenethylamino)ethanol" describes a specific chemical entity, more systematically named N-(2-hydroxyethyl)-2-phenylethanamine. While this precise structure is not extensively documented as a standalone therapeutic agent, it represents a key variation of the broader phenylethanolamine and phenethylamine scaffolds. These core structures are foundational in medicinal chemistry, serving as the backbone for a vast array of neurologically and cardiologically active drugs.[1][2][3] This guide, therefore, will delve into the applications of this pivotal chemical family, providing researchers, scientists, and drug development professionals with a comprehensive overview of its significance, synthetic manipulation, and biological evaluation. We will explore the causality behind experimental designs and provide actionable protocols grounded in established scientific literature.
The Phenethylamine and Phenylethanolamine Framework: A Privileged Scaffold
The 2-phenethylamine motif is a recurring structural element in a multitude of biologically active compounds, from endogenous catecholamines like dopamine and norepinephrine to a wide range of pharmaceuticals and natural alkaloids.[1][2] Its structural simplicity, consisting of a phenyl ring attached to an ethylamine side chain, allows for extensive chemical modification, making it a "privileged scaffold" in drug discovery. The addition of a hydroxyl group at the beta-position of the ethylamine chain affords the phenylethanolamine core, which is central to the activity of many adrenergic receptor agonists and antagonists.[4][5][6]
The versatility of this scaffold allows for the fine-tuning of pharmacological activity through various substitutions on the phenyl ring, the ethylamine side chain, and the amino group.[1] These modifications influence the compound's affinity and selectivity for different biological targets, as well as its pharmacokinetic properties.
Key Therapeutic Targets:
The phenethylamine and phenylethanolamine scaffolds are integral to the design of ligands for a variety of receptors and enzymes, including:
-
Adrenergic Receptors (α and β): Crucial for regulating cardiovascular and respiratory functions.[4][5][6]
-
Dopamine Receptors: Involved in motor control, motivation, and reward.[1]
-
Serotonin (5-HT) Receptors: Modulate mood, appetite, and sleep.[3]
-
Adenosine Receptors: Play a role in inflammation and cardiovascular function.[1]
-
Monoamine Oxidase (MAO): Enzymes responsible for the degradation of monoamine neurotransmitters.[3]
Synthetic Strategies: Building and Diversifying the Scaffold
The synthesis of phenylethanolamine derivatives often involves the strategic introduction of functional groups onto a simpler precursor. The core structure of N-(2-hydroxyethyl)-2-phenylethanamine can be synthesized through several routes, with the N-alkylation of phenethylamine being a common and efficient method.
Protocol 1: Synthesis of N-(2-hydroxyethyl)-2-phenylethanamine via N-Alkylation
This protocol describes a general method for the N-alkylation of 2-phenylethylamine with 2-chloroethanol.
Principle: This reaction is a nucleophilic substitution where the amine nitrogen of phenethylamine attacks the electrophilic carbon of 2-chloroethanol, displacing the chloride leaving group. A base is used to neutralize the resulting ammonium salt and regenerate the free amine for further reaction.
Materials:
-
2-Phenylethylamine
-
2-Chloroethanol
-
Potassium carbonate (K₂CO₃) or Triethylamine (TEA)
-
Acetonitrile (anhydrous)
-
Sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Silica gel for column chromatography
-
Ethyl acetate/Hexane solvent system
Procedure:
-
To a solution of 2-phenylethylamine (1.0 eq) in anhydrous acetonitrile, add potassium carbonate (2.0 eq).
-
Add 2-chloroethanol (1.1 eq) dropwise to the stirring mixture at room temperature.
-
Heat the reaction mixture to reflux (approximately 82°C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Dissolve the crude product in dichloromethane and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate ethyl acetate/hexane gradient to afford the pure N-(2-hydroxyethyl)-2-phenylethanamine.
Self-Validation: The purity and identity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.[7]
Workflow for Synthesis and Purification:
Caption: Synthetic workflow for N-alkylation.
Application in the Development of β-Adrenergic Receptor Agonists
The phenylethanolamine scaffold is a cornerstone in the development of β-adrenergic receptor agonists, particularly β₂-agonists used as bronchodilators for asthma and COPD.[4] The structural features of these molecules, including the catechol-like aromatic ring, the ethanolamine side chain, and a bulky N-substituent, are crucial for their potent and selective activity.
A study on the synthesis of novel β₂-adrenoceptor agonists utilized the 2-amino-2-phenylethanol scaffold to generate a series of compounds.[4] The most promising compound from this series demonstrated a high affinity and selectivity for the β₂-adrenoceptor.[4]
Protocol 2: In Vitro Evaluation of β₂-Adrenoceptor Agonist Activity
This protocol outlines a general cell-based assay to determine the potency of a test compound as a β₂-adrenoceptor agonist by measuring cyclic AMP (cAMP) accumulation.
Principle: β₂-adrenergic receptors are G-protein coupled receptors (GPCRs) that, upon activation by an agonist, stimulate adenylyl cyclase to produce the second messenger cAMP. The amount of cAMP produced is proportional to the level of receptor activation.
Materials:
-
HEK293 cells stably expressing the human β₂-adrenergic receptor
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Test compounds (e.g., derivatives of N-(2-hydroxyethyl)-2-phenylethanamine)
-
Isoproterenol (a non-selective β-agonist, as a positive control)
-
Propranolol (a non-selective β-antagonist, for confirming receptor-mediated effects)
-
cAMP assay kit (e.g., HTRF, ELISA, or LANCE)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed the HEK293-β₂AR cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of the test compounds and the positive control (isoproterenol) in assay buffer.
-
Cell Treatment: Remove the culture medium and add the compound dilutions to the cells. Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Data Analysis: Plot the cAMP concentration against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value (the concentration of the compound that produces 50% of the maximal response).
Self-Validation: The assay should include a positive control (isoproterenol) to ensure the cells are responding appropriately and a negative control (vehicle) to establish the baseline cAMP level. The specificity of the response can be confirmed by co-incubating the agonist with an antagonist like propranolol, which should block the cAMP increase.
Signaling Pathway of β₂-Adrenergic Receptor Activation:
Caption: β₂-Adrenergic receptor signaling cascade.
Antimicrobial and Other Biological Activities
While the primary focus in medicinal chemistry for phenylethanolamines is on receptor modulation, related structures like 2-phenylethanol (PEA) exhibit significant antimicrobial properties.[8][9] PEA is known to disrupt bacterial cell membranes, leading to bacteriostatic and bactericidal effects.[9] It is also reported to interfere with DNA, RNA, and protein synthesis in bacteria.[9]
The structural similarity of N-(2-hydroxyethyl)-2-phenylethanamine to PEA suggests that it may also possess antimicrobial activity. This could be an interesting area for further investigation, potentially leading to the development of new antimicrobial agents.
Data Summary: Physicochemical and Biological Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Known/Potential Biological Activity |
| 2-Phenylethylamine | C₈H₁₁N | 121.18 | CNS stimulant, precursor for psychoactive compounds.[10] |
| Phenylethanolamine | C₈H₁₁NO | 137.18 | Precursor for adrenergic drugs.[7] |
| N-(2-hydroxyethyl)-2-phenylethanamine | C₁₀H₁₅NO | 165.23 | Potential adrenergic and antimicrobial activity (hypothesized). |
| 2-Phenylethanol | C₈H₁₀O | 122.16 | Antimicrobial, preservative.[8][9][11] |
Conclusion and Future Perspectives
The 2-(phenethylamino)ethanol structural motif, as part of the broader phenylethanolamine family, represents a highly valuable scaffold in medicinal chemistry. Its synthetic tractability allows for the creation of diverse chemical libraries for screening against a multitude of biological targets. The established role of this scaffold in adrenergic receptor modulation continues to be a fertile ground for the development of new therapeutics for cardiovascular and respiratory diseases. Furthermore, exploring the potential antimicrobial and other biological activities of novel derivatives could open up new avenues for drug discovery. The protocols and conceptual frameworks presented in this guide are intended to provide a solid foundation for researchers to design and execute experiments in this exciting and impactful area of medicinal chemistry.
References
-
Belda, L., Diez, D., & Garrido, N. M. (2023). 2-Phenethylamines in Medicinal Chemistry: A Review. Molecules, 28(2), 769. [Link]
-
da Silva, M. F., & de Carvalho, J. C. (2023). Biotechnological 2-Phenylethanol Production: Recent Developments. Fermentation, 9(3), 253. [Link]
-
Wang, X., et al. (2021). Improvement of 2-phenylethanol production in Saccharomyces cerevisiae by evolutionary and rational metabolic engineering. PLoS One, 16(10), e0258180. [Link]
-
The Hive. (2013). Possible N-ethyl-2-phenylethylamine Synthesis Variations. Powered by XMB 1.9.11. [https://hive.d अमृत.com/threads/possible-n-ethyl-2-phenylethylamine-synthesis-variations.246536/]([Link] अमृत.com/threads/possible-n-ethyl-2-phenylethylamine-synthesis-variations.246536/)
-
PubChem. (n.d.). Phenylethanolamine. National Center for Biotechnology Information. Retrieved from [Link]
-
Belda, L., Diez, D., & Garrido, N. M. (2023). 2-Phenethylamines in Medicinal Chemistry: A Review. ResearchGate. [Link]
-
Wikipedia. (n.d.). Mescaline. Wikimedia Foundation. Retrieved from [Link]
-
Belda, L., Diez, D., & Garrido, N. M. (2023). 2-Phenethylamines in Medicinal Chemistry: A Review. PubMed. [Link]
- Rao, M. B., et al. (2000). Process for the preparation of 2-phenyl ethanol.
-
Black, D. S. J., et al. (2009). N-Alkylation of phenethylamine and tryptamine. Tetrahedron Letters, 50(26), 3343-3345. [Link]
-
Lins, L., et al. (2021). The Bacteriostatic Activity of 2-Phenylethanol Derivatives Correlates with Membrane Binding Affinity. International Journal of Molecular Sciences, 22(19), 10398. [Link]
-
Wang, Y., et al. (2018). Synthesis and Biological Evaluation of β2-adrenoceptor Agonists Bearing the 2-amino-2-phenylethanol Scaffold. European Journal of Medicinal Chemistry, 155, 36-48. [Link]
-
da Silva, M. F., & de Carvalho, J. C. (2023). Biotechnological 2-Phenylethanol Production: Recent Developments. PMC. [Link]
-
Nishikawa, H., et al. (2004). Synthesis and evaluation of novel phenylethanolamine derivatives containing acetanilides as potent and selective beta3-adrenergic receptor agonists. Bioorganic & Medicinal Chemistry, 12(16), 4445-4458. [Link]
-
Hua, D., et al. (2017). Current status and perspectives of 2-phenylethanol production through biological processes. Applied Microbiology and Biotechnology, 101(1), 43-57. [Link]
-
American Chemical Society. (2023). 2-Phenylethylamine. American Chemical Society. [Link]
-
Nishikawa, H., et al. (2004). Synthesis and Evaluation of Novel Phenylethanolamine Derivatives containing Acetanilides as Potent and Selective .BETA.3-Adrenergic Receptor Agonists. ResearchGate. [Link]
Sources
- 1. 2-Phenethylamines in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 2-Phenethylamines in Medicinal Chemistry: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of β2-adrenoceptor agonists bearing the 2-amino-2-phenylethanol scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and evaluation of novel phenylethanolamine derivatives containing acetanilides as potent and selective beta3-adrenergic receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Phenylethanolamine | C8H11NO | CID 1000 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Biotechnological 2-Phenylethanol Production: Recent Developments | MDPI [mdpi.com]
- 9. The Bacteriostatic Activity of 2-Phenylethanol Derivatives Correlates with Membrane Binding Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. acs.org [acs.org]
- 11. Biotechnological 2-Phenylethanol Production: Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(Phenethylamino)ethanol
Welcome to the technical support center for the synthesis of 2-(phenethylamino)ethanol. This guide is designed for researchers, medicinal chemists, and process development professionals to navigate the common synthetic challenges and optimize reaction yields. Drawing from established chemical principles and field-proven methodologies, this document provides in-depth troubleshooting guides, FAQs, and detailed protocols to ensure the robust and efficient synthesis of your target compound.
Introduction: Strategic Approaches to Synthesis
The synthesis of 2-(phenethylamino)ethanol, a valuable secondary amine, is primarily achieved through two strategic pathways: Reductive Amination and Direct N-Alkylation .
-
Reductive Amination: This is often the preferred method for achieving high yields of mono-alkylated product. It involves the reaction of phenylacetaldehyde with ethanolamine to form an intermediate imine (or the corresponding iminium ion), which is then reduced in situ to the target secondary amine. This method offers excellent control over the degree of alkylation.
-
Direct N-Alkylation: This classical SN2 approach involves reacting ethanolamine with a suitable 2-phenylethyl halide, such as 2-phenylethyl bromide. While straightforward, this pathway is often plagued by over-alkylation, leading to the formation of the tertiary amine, N,N-bis(phenethyl)ethanolamine, which can significantly reduce the yield of the desired product.
This guide will address both methodologies, with a strong emphasis on troubleshooting and yield optimization.
Part 1: Troubleshooting Guide - Reductive Amination Pathway
Reductive amination is a powerful technique but requires careful control of reaction parameters to maximize yield.[1] This section addresses common issues encountered when synthesizing 2-(phenethylamino)ethanol from phenylacetaldehyde and ethanolamine.
Diagram: Reductive Amination Workflow & Key Control Points
Caption: Workflow for the one-pot reductive amination synthesis.
Q1: My reaction yield is low, and I've isolated a significant amount of 2-phenylethanol. What went wrong?
Answer: This is a classic case of premature reduction. The reducing agent you used has reduced the starting material, phenylacetaldehyde, to its corresponding alcohol before it could form the imine with ethanolamine.
Causality: This issue arises when the reducing agent is not selective enough. Reagents like sodium borohydride (NaBH₄) are capable of reducing aldehydes and ketones directly. While imine reduction is generally faster, a significant portion of the aldehyde can be consumed if the imine concentration is low or if the reducing agent is too reactive under the reaction conditions.[2]
Solutions:
-
Switch to a Selective Reducing Agent: The most effective solution is to use a milder, more selective hydride donor that preferentially reduces the protonated imine (iminium ion) over the neutral aldehyde.
-
Sodium Cyanoborohydride (NaBH₃CN): This is the classic reagent for this purpose. It is stable in mildly acidic conditions (pH 4-6) required for imine formation but is a poor reductant for aldehydes at that pH.[2][3]
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is an excellent, safer alternative to NaBH₃CN that avoids the use of cyanide salts. It is particularly effective in solvents like 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) and is now one of the most common reagents for reductive amination.[4]
-
-
Optimize the Reaction Sequence (Stepwise Procedure): If you must use NaBH₄, a stepwise approach can improve the yield.
-
First, mix the phenylacetaldehyde and ethanolamine in methanol (MeOH) and stir for a period (e.g., 30-60 minutes) to allow for imine formation equilibrium to be established.
-
Then, add the NaBH₄ portion-wise while monitoring the temperature. This ensures a higher concentration of the imine is present when the reductant is introduced.[4]
-
| Reducing Agent | Selectivity for Imine vs. Aldehyde | Typical Solvent | Safety Considerations |
| NaBH₄ | Low | Methanol, Ethanol | Flammable H₂ gas evolved on contact with acid |
| NaBH₃CN | High | Methanol | Highly Toxic HCN gas evolved with strong acid |
| NaBH(OAc)₃ | High | Dichloroethane, THF | Moisture sensitive; liberates acetic acid |
Table 1: Comparison of common reducing agents for reductive amination.
Q2: The reaction is sluggish or stalls, leaving unreacted starting materials. How can I drive it to completion?
Answer: Stalling is often due to suboptimal conditions for the formation of the key imine/iminium ion intermediate.
Causality: Imine formation is a reversible, acid-catalyzed reaction. The equilibrium must be shifted towards the imine for the subsequent reduction to be efficient. If the reaction medium is too neutral or too basic, imine formation will be slow. If it's too acidic, the ethanolamine starting material will be fully protonated and become non-nucleophilic.
Solutions:
-
pH Control: The "sweet spot" for imine formation is a mildly acidic pH, typically between 4 and 6.[5]
-
Action: Add a catalytic amount of a weak acid, such as acetic acid (AcOH), to your reaction mixture. Typically, adding it dropwise until the desired pH is reached is effective.[6]
-
-
Water Removal: Imine formation liberates one molecule of water. Removing this water can help drive the equilibrium forward.
-
Action: Incorporate a dehydrating agent into the reaction. Molecular sieves (3Å or 4Å) are an excellent choice as they are inert and will sequester the water as it is formed.
-
-
Lewis Acid Catalysis: A Lewis acid can be used to activate the aldehyde's carbonyl group, accelerating the initial nucleophilic attack by ethanolamine.
-
Action: Catalysts like titanium(IV) isopropoxide (Ti(OiPr)₄) can be effective.[7] However, this adds complexity to the workup, so pH adjustment is the more common first step.
-
Q3: I am getting a complex mixture of products and my desired product is difficult to purify. What are the likely side reactions?
Answer: Besides the reduction of the aldehyde mentioned in Q1, other side reactions can complicate the product mixture.
Causality: Phenylacetaldehyde is prone to self-condensation (an aldol reaction) under basic or even neutral conditions, forming complex oligomers. It can also be unstable over long periods.
Solutions:
-
Purity of Phenylacetaldehyde: Ensure you are using high-purity phenylacetaldehyde. If it is old or has been exposed to air, it may contain phenylacetic acid or aldol byproducts. Distillation before use is recommended for older reagents.
-
Order of Addition: Add the aldehyde slowly to the solution of ethanolamine and the acid catalyst. This maintains a low concentration of free aldehyde, minimizing its opportunity to undergo self-condensation.
-
Maintain Mildly Acidic Conditions: The acidic conditions required for imine formation also help to suppress the base-catalyzed aldol condensation.
Part 2: Troubleshooting Guide - Direct N-Alkylation Pathway
This method's main challenge is controlling selectivity to favor the desired mono-alkylation product over the di-alkylation byproduct.
Diagram: N-Alkylation Pathway & Competing Reactions
Caption: Competing mono- and di-alkylation reactions.
Q4: My primary product is the tertiary amine, N,N-bis(phenethyl)ethanolamine. How can I improve the yield of the secondary amine?
Answer: This is the most common problem with direct alkylation of primary amines. The secondary amine product is often as reactive, or even more reactive, than the starting primary amine, leading to a second alkylation event.
Causality: The relative rates of the first alkylation (k1) and the second alkylation (k2) determine the product distribution. To favor the mono-alkylated product, conditions must be manipulated to make the first reaction significantly faster or more probable than the second.
Solutions:
-
Stoichiometric Control (Most Common): Use a large excess of the amine nucleophile.
-
Action: Employ a 5- to 10-fold molar excess of ethanolamine relative to 2-phenylethyl bromide. This statistically favors the collision of a phenylethyl bromide molecule with an unreacted ethanolamine molecule over a collision with a product molecule.[8] The unreacted ethanolamine can be removed during aqueous workup.
-
-
Phase-Transfer Catalysis (PTC): A phase-transfer catalyst can enhance the selectivity for mono-alkylation.
-
Action: Use a "liquid-liquid" or "solid-liquid" PTC system. For example, using potassium carbonate as a solid base in a solvent like acetonitrile with a catalytic amount of tetrabutylammonium bromide (TBAB). PTC can improve mono-alkylation selectivity for ethanolamine.[8]
-
-
Slow Addition: Add the alkylating agent slowly to the reaction mixture.
-
Action: Use a syringe pump to add the 2-phenylethyl bromide to the large excess of ethanolamine over several hours. This keeps the instantaneous concentration of the alkylating agent low, further reducing the chance of di-alkylation.
-
| Strategy | Principle | Typical Ratio (Amine:Halide) | Yield Improvement |
| Amine Excess | Statistical Probability | 5:1 to 10:1 | Significant |
| PTC | Interfacial Reaction | 1:1 to 5:1 | Moderate to Significant |
| Slow Addition | Concentration Control | 5:1 to 10:1 | Moderate |
Table 2: Strategies to improve mono-N-alkylation selectivity.
Q5: The reaction is very slow, and heating seems to produce styrene as a byproduct. What is happening?
Answer: You are likely observing a competing elimination (E2) reaction, which is being promoted by the base and heat.
Causality: 2-phenylethyl bromide has protons on the carbon beta to the bromine. A strong or sterically hindered base can abstract one of these protons, leading to the elimination of HBr and the formation of styrene, rather than the desired SN2 substitution. This side reaction is favored by higher temperatures.
Solutions:
-
Choice of Base: Use a non-hindered, moderately weak base.
-
Action: Potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) are excellent choices. They are strong enough to deprotonate the amine (or neutralize the HBr formed) but are generally not strong enough to promote significant elimination at lower temperatures. Avoid strong, bulky bases like potassium tert-butoxide.
-
-
Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
Action: Start the reaction at room temperature and monitor by TLC or LC-MS. Only apply gentle heat (e.g., 40-60 °C) if the reaction is unacceptably slow.
-
-
Use a More Reactive Halide (Finkelstein Reaction):
-
Action: Add a catalytic amount of sodium iodide (NaI) or potassium iodide (KI) to the reaction. The iodide will displace the bromide in situ to form the more reactive 2-phenylethyl iodide, which undergoes the SN2 reaction more rapidly, often allowing for lower reaction temperatures.
-
Part 3: Experimental Protocols & FAQs
Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride
This protocol is adapted from the general procedures described by Abdel-Magid et al. and is a reliable starting point for optimization.[4]
Materials:
-
Phenylacetaldehyde (freshly distilled, 1.0 eq)
-
Ethanolamine (1.1 eq)
-
Sodium triacetoxyborohydride [NaBH(OAc)₃] (1.2 eq)
-
1,2-Dichloroethane (DCE)
-
Acetic Acid (catalytic)
-
Saturated aq. NaHCO₃ solution
-
Dichloromethane (DCM) for extraction
-
Anhydrous MgSO₄ or Na₂SO₄
Procedure:
-
To a round-bottom flask under a nitrogen atmosphere, add ethanolamine (1.1 eq) and 1,2-dichloroethane (DCE, approx. 0.2 M concentration relative to the aldehyde).
-
Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq).
-
Add phenylacetaldehyde (1.0 eq) to the stirred solution.
-
Stir the mixture at room temperature for 30 minutes to allow for imine formation.
-
Add sodium triacetoxyborohydride (1.2 eq) portion-wise over 15 minutes. Note: The reaction may be mildly exothermic.
-
Stir the reaction at room temperature and monitor its progress using TLC or LC-MS (typically 2-12 hours).
-
Once the reaction is complete, carefully quench by adding saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer two more times with dichloromethane (DCM).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to yield pure 2-(phenethylamino)ethanol.
Frequently Asked Questions (FAQs)
Q: Which synthetic route is better, Reductive Amination or N-Alkylation? A: For laboratory-scale synthesis where yield and purity are paramount, reductive amination is generally superior . It provides much better control over mono-alkylation, leading to a cleaner reaction profile and simpler purification. Direct N-alkylation may be considered for industrial-scale processes if the cost of reagents is a primary driver and an efficient method for removing the di-alkylated byproduct and recycling the excess amine is in place.
Q: My phenylacetaldehyde is polymerizing on the shelf. How can I handle it? A: Phenylacetaldehyde is notoriously unstable. It should be stored under an inert atmosphere, refrigerated, and protected from light. It is highly recommended to purify it by vacuum distillation immediately before use to remove any polymeric material and acidic impurities.
Q: The product, 2-(phenethylamino)ethanol, is streaking badly on my silica TLC plate. How can I get a clean spot? A: The basic amine and the polar hydroxyl group can cause streaking on silica gel. To improve chromatography, add a small amount of a basic modifier to your eluent system.
-
Action: Add 1-2% triethylamine (Et₃N) or ammonium hydroxide to your mobile phase (e.g., Ethyl Acetate/Hexane or DCM/Methanol). This will neutralize the acidic sites on the silica, resulting in sharper, well-defined spots.
Q: Can I use catalytic hydrogenation for the reduction step? A: Yes, catalytic hydrogenation is an excellent alternative to hydride reagents. After forming the imine, the mixture can be subjected to hydrogenation using catalysts like Palladium on carbon (Pd/C) or Raney Nickel under a hydrogen atmosphere.[9] This method is very clean but requires specialized hydrogenation equipment.
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
Apodaca, R., & Xiao, W. (2001). Direct Reductive Amination of Aldehydes and Ketones Using Phenylsilane: Catalysis by Dibutyltin Dichloride. Organic Letters, 3(11), 1745–1748. [Link]
-
Wikipedia contributors. (2024). Reductive amination. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
-
Lane, C. F. (1975). Sodium Cyanoborohydride — A Highly Selective Reducing Agent for Organic Functional Groups. Synthesis, 1975(03), 135–146. [Link]
-
Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. In Organic Reactions (Vol. 59). John Wiley & Sons, Inc. [Link]
- Abdel-Magid, A. F., & Maryanoff, C. A. (2002). The Reductive Amination of Aldehydes and Ketones. In Stoichiometric and Catalytic Reductive Amination of Aldehydes and Ketones. John Wiley & Sons, Inc.
-
ChemRxiv. (2019). A Convenient Way for the Synthesis of Mono N-Alkylated Ethanolamine. [Link]
-
Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Journal of Chemical Education, 83(6), 929. [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
-
The Organic Chemistry Tutor. (2016, December 29). Reductive Amination of Ketones & Aldehydes With NaBH3CN [Video]. YouTube. [Link]
-
Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. [Link]
-
MedCrave. (2018). The selective n-alkylation of monoethanolamine in PTC condition. MOJ Biorg Org Chem, 2(1), 20-22. [Link]
-
Organic Chemistry Portal. (n.d.). Sodium cyanoborohydride. Retrieved from [Link]
-
MedCrave online. (2018). The selective n-alkylation of monoethanolamine in PTC condition. MOJ Biorg Org Chem. [Link]
-
Interchim. (n.d.). Sodium CyanoBoroHydride and Sodium BoroHydride. [Link]
-
Reddit. (2021). Difficulties with N-Alkylations using alkyl bromides. r/Chempros. [Link]
-
YouTube. (2023). Reductive Amination. [Link]
-
ResearchGate. (2009). Alkylation of Ethanolamines: An Approach to a Novel Class of Functional Surfactants. [Link]
-
Master Organic Chemistry. (2017). Reductive Amination. [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. The Reaction Mechanism of Phenylethanolamine N-Methyltransferase: A Density Functional Theory Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 5. CA1233482A - Process for preparing 2-hydroxy-2-phenylethylamines - Google Patents [patents.google.com]
- 6. youtube.com [youtube.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. medcraveonline.com [medcraveonline.com]
- 9. sciencemadness.org [sciencemadness.org]
degradation pathways of phenethylamines under experimental conditions
Technical Support Center: Phenethylamine Degradation Pathways
A-SMACC (A-pplication, S-upport, M-ethods, A-nd C-hemical C-onsulting)
Introduction
Welcome to the A-SMACC Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals actively working with phenethylamines. Understanding the stability and degradation pathways of these compounds is critical for ensuring the safety, efficacy, and regulatory compliance of new chemical entities. Phenethylamines, characterized by a phenyl group attached to an amino group via a two-carbon side chain, are susceptible to degradation through various mechanisms, including photochemical, enzymatic, and chemical pathways.
This document provides a series of troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experimental work. Our goal is to provide not just procedural steps, but the underlying scientific rationale to empower you to make informed decisions in your study design and data interpretation.
Section 1: Forced Degradation & Stability-Indicating Methods
Forced degradation, or stress testing, is a critical component of drug development, designed to identify likely degradation products and establish degradation pathways.[1][2] These studies are essential for developing and validating stability-indicating analytical methods as mandated by regulatory bodies like the ICH.[1][2]
FAQ 1.1: I'm starting a forced degradation study for a novel phenethylamine derivative. What are the essential stress conditions, and what is a reasonable target degradation percentage?
Answer:
This is a foundational question for any stability program. The goal of forced degradation is to generate a representative sample of degradants that could form under normal storage conditions, but on an accelerated timescale. According to ICH Q1A(R2) guidelines, you should expose the drug substance to a variety of stress conditions to cover the most common degradation routes.[2][3]
Core Rationale: By subjecting the molecule to conditions more severe than accelerated stability testing, you can rapidly identify its intrinsic vulnerabilities.[1] This allows for the development of an analytical method that can separate the parent drug from all potential impurities and degradants, a so-called "stability-indicating method."
Recommended Stress Conditions:
A comprehensive study should include the following conditions, along with a control sample protected from stress:
| Stress Condition | Typical Parameters | Purpose & Common Phenethylamine Degradants |
| Acid Hydrolysis | 0.1 M - 1 M HCl, Room Temp to 80°C | Tests for lability in acidic environments. Phenethylamines are generally stable to acid hydrolysis due to the lack of hydrolyzable functional groups, but substituted analogs may differ.[4] |
| Base Hydrolysis | 0.1 M - 1 M NaOH, Room Temp to 80°C | Tests for lability in basic environments. Similar to acid, the core structure is stable, but ester or amide side chains would be susceptible. Strong basic conditions can also promote elimination reactions.[5] |
| Oxidation | 3% - 30% H₂O₂, Room Temp | Simulates oxidative stress. The amine group is a primary target, potentially leading to N-oxides, imines, or deamination. The ethyl bridge and aromatic ring can also be oxidized. Cathinone derivatives are particularly prone to oxidative degradation.[6][7] |
| Thermal Stress | Dry Heat, 40°C to 80°C (or higher, relative to melting point) | Evaluates intrinsic thermal stability. High temperatures can lead to various decomposition products, including oxides of nitrogen and carbon.[4] For some derivatives like cathinones, thermal stress can cause significant in-situ degradation during GC analysis.[6][7] |
| Photochemical Stress | ICH-compliant light source (e.g., Xenon lamp), overall illumination of ≥1.2 million lux hours and an integrated near UV energy of ≥200 watt hours/m² | Assesses light sensitivity. Aromatic systems can absorb UV light, leading to radical formation, photo-oxidation, or photo-rearrangement.[8][9] This can produce toxic or allergenic byproducts.[8] |
Target Degradation: The generally accepted target is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[3]
-
Why not more? Excessive degradation (>20-30%) can lead to secondary and tertiary degradation products that may not be relevant to real-world stability, complicating pathway elucidation.[10]
-
Why not less? Insufficient degradation (<5%) may not produce enough degradants to be reliably detected and quantified, making it difficult to validate the specificity of your analytical method.
If you observe no degradation under initial stress conditions, you should employ more aggressive conditions (e.g., higher temperature, longer exposure, higher reagent concentration). Conversely, if the API degrades completely, the conditions must be attenuated.
Workflow for a Forced Degradation Study
Caption: Workflow for a typical forced degradation study.
Section 2: Enzymatic & Metabolic Degradation
For many phenethylamines, particularly those developed as therapeutics, metabolic degradation is the primary pathway of elimination in vivo. Understanding these pathways is crucial for predicting pharmacokinetics, identifying active or toxic metabolites, and assessing potential drug-drug interactions.
FAQ 2.1: My phenethylamine analog shows rapid clearance in liver microsome assays. Which enzyme systems are likely responsible, and how can I confirm their involvement?
Answer:
Rapid clearance in human liver microsomes (HLM) strongly suggests metabolism by Cytochrome P450 (CYP) enzymes or Monoamine Oxidases (MAOs), both of which are highly expressed in the endoplasmic reticulum.[11][12]
Primary Suspects for Phenethylamine Metabolism:
-
Monoamine Oxidases (MAO-A & MAO-B): These enzymes are the principal catalysts for the deamination of endogenous phenethylamine and many of its derivatives.[11] This reaction converts the primary amine to an aldehyde, which is then further oxidized to a carboxylic acid.
-
Cytochrome P450 Enzymes (CYPs): This superfamily of enzymes catalyzes a wide range of oxidative reactions.[12] For phenethylamines, key reactions include:
-
Hydroxylation: Addition of a hydroxyl group, often on the aromatic ring (e.g., para-hydroxylation) or the alkyl side chain.[13]
-
O-Demethylation: If your analog contains methoxy groups (like mescaline or 2C-series compounds), CYPs can cleave them.[11][14]
-
Deamination: While less common than MAO-mediated deamination, some CYPs, like CYP2D6, can also contribute to this pathway.[11][14]
-
Experimental Strategy to Identify Involved Enzymes:
To dissect the contribution of each enzyme system, a tiered experimental approach is highly effective. This relies on using specific chemical inhibitors or recombinant enzymes.
Step-by-Step Protocol: Enzyme Inhibition Assay
-
Objective: To determine the relative contribution of MAOs and specific CYPs to the metabolism of your compound.
-
Materials:
-
Your phenethylamine analog (Substrate)
-
Pooled Human Liver Microsomes (HLM)
-
NADPH regenerating system (for CYP activity)
-
Specific enzyme inhibitors (see table below)
-
Control inhibitor (solvent, e.g., Methanol or DMSO)
-
LC-MS/MS system for analysis
-
-
Procedure:
-
Set up multiple incubation reactions. Each reaction should contain HLM, your substrate (at a concentration near its Km, if known, otherwise ~1 µM), and buffer.
-
For CYP-dependent metabolism, add the NADPH regenerating system. For MAO-dependent metabolism, it is not required.
-
To separate sets of tubes, add a pre-incubation step with either the control solvent or a specific inhibitor.
-
Incubation 1 (Control): HLM + Substrate + NADPH (+/-) + Control Solvent.
-
Incubation 2 (MAO Inhibition): HLM + Substrate + Clorgyline (MAO-A inhibitor) or Selegiline (MAO-B inhibitor).
-
Incubation 3 (Pan-CYP Inhibition): HLM + Substrate + NADPH + 1-aminobenzotriazole (ABT).
-
Incubation 4 (Specific CYP Inhibition): HLM + Substrate + NADPH + Specific CYP inhibitor (e.g., Quinidine for CYP2D6).
-
Initiate the reaction (e.g., by adding NADPH or substrate), incubate at 37°C, and take time-point samples (e.g., 0, 5, 15, 30, 60 min).
-
Quench the reaction by adding ice-cold acetonitrile containing an internal standard.
-
Centrifuge to pellet the protein, and analyze the supernatant by LC-MS/MS to measure the disappearance of the parent compound.
-
-
Data Interpretation:
-
Compare the rate of substrate depletion in the inhibited samples to the control.
-
A significant decrease in the metabolism rate in the presence of an inhibitor points to the involvement of that specific enzyme. For example, if metabolism is blocked by Clorgyline, MAO-A is a key enzyme. If Quinidine slows the reaction, CYP2D6 is involved.
-
| Inhibitor | Target Enzyme(s) | Typical Conc. | Causality & Interpretation |
| Clorgyline | MAO-A | 1 µM | A selective, mechanism-based inhibitor. If metabolism is significantly reduced, MAO-A is a primary pathway. |
| Selegiline | MAO-B | 1 µM | A selective, mechanism-based inhibitor. If metabolism is reduced, MAO-B is a key pathway. |
| 1-ABT | Pan-CYP (Broad Spectrum) | 1 mM | A mechanism-based inhibitor that inactivates most major CYPs. If metabolism is blocked, the pathway is CYP-dependent. |
| Quinidine | CYP2D6 | 1 µM | A potent and selective competitive inhibitor. CYP2D6 is known to metabolize many basic drugs, including phenethylamines.[14] |
| Ketoconazole | CYP3A4 | 1 µM | A potent competitive inhibitor for the most abundant human CYP enzyme. |
Visualizing the Primary Metabolic Pathways
Caption: Major enzymatic degradation pathways for phenethylamines.
Section 3: Analytical Troubleshooting
The analysis of phenethylamines and their degradation products, often by reverse-phase HPLC coupled with UV or mass spectrometry (MS) detection, can present unique challenges due to their chemical properties.[15][16]
FAQ 3.1: I'm analyzing a basic phenethylamine using LC-MS and observing severe peak tailing and poor sensitivity. What is causing this and how can I fix it?
Answer:
This is a classic problem when analyzing basic compounds, especially primary amines, with reverse-phase liquid chromatography (RPLC). The issue stems from unwanted secondary interactions between your analyte and the stationary phase.
Root Cause Analysis:
-
Analyte Charge: Phenethylamines are strongly basic, with a pKa around 9.8.[17] At typical mobile phase pH values (e.g., pH 3-7), the primary amine will be fully protonated (R-NH₃⁺).
-
Stationary Phase Interactions: The silica backbone of most RPLC columns has residual silanol groups (Si-OH). At pH values above ~3.5, these silanols become deprotonated and negatively charged (Si-O⁻).
-
The Problematic Interaction: Your positively charged analyte engages in strong ionic interactions with the negatively charged silanol sites. This is a secondary retention mechanism in addition to the desired hydrophobic interaction with the C18 chains. Since these silanol sites are heterogeneously distributed and can become overloaded, it leads to significant peak tailing, poor peak shape, and reduced sensitivity as the analyte molecules "stick" to the column.
Troubleshooting & Optimization Strategy:
Your goal is to minimize these undesirable ionic interactions. Here are the most effective strategies, in order of preference:
-
Increase Mobile Phase pH (The "High pH" Approach):
-
Causality: By raising the mobile phase pH to be ~2 units above the analyte's pKa (i.e., pH > 10 for phenethylamine), you neutralize the amine group (R-NH₃⁺ → R-NH₂). A neutral analyte will not engage in ionic interactions with silanols and will behave predictably based on its hydrophobicity.
-
Protocol:
-
Switch to a pH-stable column: Standard silica columns degrade rapidly above pH 8. You MUST use a hybrid-silica or polymer-based column specifically designed for high-pH stability (e.g., Waters XBridge, Agilent Zorbax Extend-C18).
-
Use a high-pH buffer: Use a buffer system like ammonium hydroxide or a volatile amine (e.g., pyrrolidine) to maintain a stable pH of 10-11.[18]
-
Result: This is often the most robust solution and will likely yield sharp, symmetrical peaks.
-
-
-
Use a Low pH Mobile Phase with an Ion-Pairing Agent:
-
Causality: If a high-pH setup is not available, you can work at low pH (e.g., 2.5-3.0) where most silanols are protonated (Si-OH) and less active. However, some will still be ionized. Adding an ion-pairing agent (e.g., trifluoroacetic acid - TFA, or heptafluorobutyric acid - HFBA) to the mobile phase introduces a counter-ion that pairs with your protonated analyte, neutralizing its charge and masking the silanol interactions.
-
Protocol:
-
Add 0.05% - 0.1% TFA to your mobile phase.
-
CRITICAL CAVEAT: TFA is a strong ion-suppressing agent in the MS source. This approach will dramatically reduce your MS sensitivity . It is excellent for UV-based methods but problematic for LC-MS. For MS, use formic acid (0.1%) as a starting point, as it provides good protonation for positive ion mode without severe suppression.
-
-
-
Select a Different Stationary Phase:
-
Causality: Modern column chemistries are designed to mitigate these effects.
-
Options:
-
End-Capped Columns: Most modern columns are "end-capped," meaning the residual silanols have been chemically blocked. Ensure you are using a high-quality, fully end-capped column.
-
Phenyl-Hexyl Phases: These phases can offer alternative selectivity ("pi-pi" interactions) for aromatic compounds and may show better peak shape than a standard C18.[19]
-
Embedded Polar Group (EPG) Columns: These columns have a polar group (e.g., a carbamate) embedded near the base of the alkyl chain. This creates a "water-rich" layer near the silica surface that shields the analyte from interacting with the underlying silanols.
-
-
By systematically addressing the analyte-column interaction chemistry, you can transform a poor chromatogram into a robust and reliable analytical method.
References
-
Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). National Institutes of Health. [Link]
-
In-Depth Photocatalytic Degradation Mechanism of the Extensively Used Dyes Malachite Green, Methylene Blue, Congo Red, and Rhodamine B via Covalent Organic Framework-Based Photocatalysts. (2023). MDPI. [Link]
-
Oxidation of phenethylamine derivatives by cytochrome P450 2D6: the issue of substrate protonation in binding and catalysis. (2002). PubMed. [Link]
-
Degradation Mechanism of Phenethylamine‐Based Interlayers in Perovskite Solar Cells and Breakthrough. (2023). ResearchGate. [Link]
-
The Kinetics of Hydroxylation of Phenylethylamine, Amphetamine and Phenylalanine in Rodent Tissues. (2016). ResearchGate. [Link]
-
Phenethylamine (PEA): Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews. (n.d.). WebMD. [Link]
-
A Review on Force Degradation Studies for Drug Substances. (n.d.). ijarsct. [Link]
-
Showing metabocard for Phenylethylamine (HMDB0012275). (n.d.). Human Metabolome Database. [Link]
-
Degradation Mechanism of Phenethylamine‐Based Interlayers in Perovskite Solar Cells and Breakthrough | Request PDF. (2023). ResearchGate. [Link]
-
Photosensitivity Reactions Induced by Photochemical Degradation of Drugs. (2018). National Institutes of Health. [Link]
-
Thermal degradation behavior of polymethacrylates containing amine side groups. (2008). ScienceDirect. [Link]
-
Studies on photodegradation process of psychotropic drugs: a review. (2017). National Institutes of Health. [Link]
-
Phenethylamine. (n.d.). Wikipedia. [Link]
-
ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. (n.d.). [Link]
-
Phenethylamine | C8H11N. (n.d.). PubChem. [Link]
-
Streamlined Radiosynthesis of [18F]Fluproxadine (AF78): An Unprotected Guanidine Precursor Enables Efficient One-Step, Automation-Ready Labeling for Clinical Use. (2024). MDPI. [Link]
-
Thermal Degradation of Synthetic Cathinones: Implications for Forensic Toxicology. (2015). Oxford Academic. [Link]
-
Degradation of Phenylethylamine and Tyramine by Gamma Radiation Process and Docking Studies of its Radiolytes. (2020). ResearchGate. [Link]
-
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025). [Link]
-
Analytical Methods. (n.d.). RSC Publishing. [Link]
-
Identification of monoamine oxidase and cytochrome P450 isoenzymes involved in the deamination of phenethylamine-derived designer drugs (2C-series). (2010). PubMed. [Link]
-
Thermal Degradation of Synthetic Cathinones: Implications for Forensic Toxicology. (2015). National Institutes of Health. [Link]
-
Validated LC–MS-MS Method for Multiresidual Analysis of 13 Illicit Phenethylamines in Amniotic Fluid. (2015). National Institutes of Health. [Link]
-
A UPLC-MS/MS methodological approach for the analysis of 75 phenethylamines and their derivatives in hair | Request PDF. (2022). ResearchGate. [Link]
-
β-PHENYLETHYLAMINE. (n.d.). Organic Syntheses Procedure. [Link]
-
ICH Q1 Guideline on stability testing of drug substances and drug products. (2025). European Medicines Agency (EMA). [Link]
-
Recent Advances in the Engineering of Cytochrome P450 Enzymes. (2024). MDPI. [Link]
-
(PDF) LC-MS-MS Analysis of Dietary Supplements for N-ethyl- -ethyl-phenethylamine (ETH), N, N-diethylphenethylamine and Phenethylamine. (2025). ResearchGate. [Link]
-
Simultaneous LC-MS/MS screening for multiple phenethylamine-type conventional drugs and new psychoactive substances in urine. (2021). ScienceDirect. [Link]
-
Development and Validation of RP-HPLC Method for the Determination of Methamphetamine and Propranolol in Tablet Dosage Form. (2011). National Institutes of Health. [Link]
-
Long-Term Stability of Synthetic Cathinones in Forensic Toxicology Samples. (n.d.). Office of Justice Programs. [Link]
-
Mescaline. (n.d.). Wikipedia. [Link]
-
Forced Degradation Studies. (2016). MedCrave online. [Link]
-
Cure Kinetics and Thermal Decomposition Behavior of Novel Phenylacetylene-Capped Polyimide Resins. (2024). MDPI. [Link]
-
Extended Stability Evaluation of Selected Cathinones. (2020). Frontiers. [Link]
-
Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs. (2023). MDPI. [Link]
-
LC–MS-MS Analysis of Dietary Supplements for N-ethyl-α-ethyl-phenethylamine (ETH), N, N-diethylphenethylamine and Phenethylamine. (2015). Oxford Academic. [Link]
-
and long-term stability of synthetic cathinones and dihydro-metabolites in human urine samples. (2022). Springer. [Link]
-
Pro Tips for Maintenance and Troubleshooting (LC-MS/MS 101). (2023). YouTube. [Link]
Sources
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. Phenethylamine | C8H11N | CID 1001 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Thermal Degradation of Synthetic Cathinones: Implications for Forensic Toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Photosensitivity Reactions Induced by Photochemical Degradation of Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Studies on photodegradation process of psychotropic drugs: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijarsct.co.in [ijarsct.co.in]
- 11. Identification of monoamine oxidase and cytochrome P450 isoenzymes involved in the deamination of phenethylamine-derived designer drugs (2C-series) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Oxidation of phenethylamine derivatives by cytochrome P450 2D6: the issue of substrate protonation in binding and catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ijmr.net.in [ijmr.net.in]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Phenethylamine - Wikipedia [en.wikipedia.org]
- 18. Development and Validation of RP-HPLC Method for the Determination of Methamphetamine and Propranolol in Tablet Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 19. fda.gov.tw [fda.gov.tw]
Technical Support Center: Optimizing N-Alkylation of Phenethylamine
Welcome to the technical support center for the N-alkylation of phenethylamine. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice, frequently asked questions, and optimized protocols to help you navigate the complexities of this important transformation. As Senior Application Scientists, we aim to provide not just procedural steps, but also the underlying chemical principles to empower you to make informed decisions in your research.
I. Frequently Asked Questions (FAQs)
Here we address some of the fundamental questions regarding the N-alkylation of phenethylamine.
Q1: What are the primary methods for the N-alkylation of phenethylamine?
There are two main strategies for the N-alkylation of phenethylamine:
-
Direct Alkylation with Alkyl Halides: This classic SN2 reaction involves the nucleophilic attack of the phenethylamine nitrogen on an alkyl halide (e.g., alkyl bromide or iodide). While straightforward, this method is often plagued by over-alkylation, where the secondary amine product, being more nucleophilic than the primary amine starting material, reacts further to form tertiary amines and even quaternary ammonium salts.[1][2]
-
Reductive Amination: This is often the preferred method for achieving controlled mono-alkylation.[1] It involves the reaction of phenethylamine with an aldehyde or ketone to form an intermediate imine (or enamine), which is then reduced in situ to the desired N-alkylated product. Common reducing agents include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃).[3]
-
N-Alkylation with Alcohols: This greener approach utilizes alcohols as alkylating agents, often in the presence of a transition metal catalyst (e.g., Ru, Ir).[4][5][6] These reactions typically proceed via a "borrowing hydrogen" or "hydrogen autotransfer" mechanism.[4][7]
Q2: How do I choose the right alkylating agent?
The choice of alkylating agent depends on the desired product and the chosen synthetic route:
-
Alkyl Halides: For simple alkyl groups, the corresponding bromides or iodides are commonly used due to their higher reactivity compared to chlorides.[8] However, be prepared to optimize conditions to minimize over-alkylation.[1][8]
-
Aldehydes and Ketones (for Reductive Amination): The structure of the carbonyl compound directly translates to the N-substituent on the phenethylamine. This method offers excellent control over the final product structure.
-
Alcohols: This is an increasingly popular choice due to the lower toxicity and cost of alcohols compared to alkyl halides.[4] The reaction often requires a catalyst and higher temperatures.[4][6]
Q3: What is the role of the base in direct alkylation with alkyl halides?
A base is crucial in direct alkylation to neutralize the hydrogen halide (HX) that is formed as a byproduct of the SN2 reaction. If not neutralized, the acidic HX will protonate the starting phenethylamine, rendering it non-nucleophilic and halting the reaction. Common bases include potassium carbonate (K₂CO₃), triethylamine (Et₃N), or an excess of the starting phenethylamine itself.
II. Troubleshooting Guide
This section provides solutions to common problems encountered during the N-alkylation of phenethylamine.
Problem 1: Low or No Product Formation
Q: My reaction is not yielding the desired N-alkylated phenethylamine. What could be the issue?
A: Several factors could be contributing to a low or nonexistent yield. Consider the following:
-
Insufficiently Reactive Alkylating Agent: Alkyl chlorides are generally less reactive than bromides and iodides.[8] If using a chloride, consider switching to a more reactive halide or increasing the reaction temperature.
-
Inadequate Base: In direct alkylation, if the base is not strong enough or is present in insufficient quantity, the reaction mixture will become acidic, deactivating the amine nucleophile. Ensure you are using at least one equivalent of a suitable base.
-
Poor Solvent Choice: The solvent can significantly impact the reaction rate. For SN2 reactions with alkyl halides, polar aprotic solvents like DMF or DMSO can be effective. However, some procedures recommend running the reaction neat or with minimal solvent to increase the concentration of reactants.[8]
-
Catalyst Inactivity (for reactions with alcohols): If you are using a metal-catalyzed reaction with an alcohol, the catalyst may be inactive. Ensure the catalyst is handled under the appropriate conditions (e.g., inert atmosphere if it's air-sensitive) and that you are using the correct catalyst loading.[7]
-
Steric Hindrance: A bulky alkylating agent or a sterically hindered phenethylamine derivative can slow down the reaction rate. In such cases, prolonged reaction times or higher temperatures may be necessary.
Problem 2: Over-alkylation and Formation of Multiple Products
Q: I am getting a mixture of mono-, di-, and sometimes even tri-alkylated products. How can I improve the selectivity for mono-alkylation?
A: Over-alkylation is a classic challenge in the N-alkylation of primary amines.[1][2] Here are some strategies to favor mono-alkylation:
-
Use a Large Excess of Phenethylamine: By using a significant excess of the starting amine (e.g., 5-10 equivalents), you increase the probability of the alkylating agent reacting with the primary amine rather than the more nucleophilic secondary amine product. This is often the simplest solution, but it requires a subsequent separation of the product from the unreacted starting material.
-
Slow Addition of the Alkylating Agent: Adding the alkylating agent slowly to the reaction mixture can help to maintain a low concentration of the alkylating agent, which can favor mono-alkylation.
-
Switch to Reductive Amination: Reductive amination is inherently more selective for mono-alkylation than direct alkylation with alkyl halides.[1]
-
Use a Protecting Group Strategy: While more steps are involved, you can protect the phenethylamine with a group like Boc (tert-butoxycarbonyl), perform the alkylation on the protected amine, and then deprotect to obtain the mono-alkylated product.
-
Employ a Bulky Alkylating Agent: If the desired N-substituent is sterically demanding, this can disfavor the second alkylation step.
Problem 3: Unreacted Starting Material
Q: My reaction has stopped, and I still have a significant amount of unreacted phenethylamine. What should I do?
A: The presence of unreacted starting material can be due to several factors:
-
Insufficient Reaction Time or Temperature: Some N-alkylation reactions, particularly with less reactive alkylating agents or sterically hindered substrates, may require longer reaction times or higher temperatures to go to completion. Monitor the reaction by TLC or GC-MS to determine if it has truly stopped or is just slow.
-
Decomposition of Reagents: The alkylating agent or other reagents may have decomposed over the course of the reaction, especially if high temperatures are used for extended periods.
-
Equilibrium: In some cases, the reaction may reach an equilibrium state. Driving the reaction forward might require removing a byproduct (e.g., water in some reductive aminations).
Problem 4: Difficult Purification
Q: I'm having trouble separating my desired N-alkylated phenethylamine from byproducts and unreacted starting materials. Any suggestions?
A: Purification can be challenging, especially when dealing with closely related amine products. Here are some tips:
-
Acid-Base Extraction: Utilize the basicity of the amines. You can often separate the N-alkylated product from non-basic impurities by extracting the organic layer with an acidic aqueous solution (e.g., 1M HCl). The protonated amines will move to the aqueous layer. Then, by basifying the aqueous layer (e.g., with NaOH) and extracting with an organic solvent, you can recover the purified amines. Separating a mixture of primary, secondary, and tertiary amines using this method can be difficult due to their similar pKa values.
-
Chromatography: Column chromatography on silica gel is a common method for separating amine mixtures. A gradient elution system, often starting with a non-polar solvent and gradually increasing the polarity (e.g., with methanol in dichloromethane), is typically effective. Adding a small amount of a volatile base like triethylamine (e.g., 1%) to the eluent can help to prevent tailing of the amine spots on the silica gel.
-
Crystallization: If your product is a solid, crystallization can be a highly effective purification method. If the free base is an oil, converting it to a salt (e.g., the hydrochloride salt) can often induce crystallization and facilitate purification.[9]
III. Optimized Protocols
Here we provide detailed, step-by-step protocols for common N-alkylation methods.
Protocol 1: Reductive Amination using Sodium Borohydride
This protocol describes the N-benzylation of phenethylamine as a representative example.
Materials:
-
Phenethylamine
-
Benzaldehyde
-
Sodium Borohydride (NaBH₄)
-
Methanol
-
Dichloromethane (DCM)
-
1M Hydrochloric Acid (HCl)
-
1M Sodium Hydroxide (NaOH)
-
Saturated Sodium Chloride solution (brine)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Imine Formation: In a round-bottom flask equipped with a magnetic stir bar, dissolve phenethylamine (1.0 eq) in methanol. Add benzaldehyde (1.0 eq) dropwise at room temperature. Stir the reaction mixture for 1-2 hours to allow for the formation of the imine.
-
Reduction: Cool the reaction mixture to 0 °C in an ice bath. Slowly add sodium borohydride (1.5 eq) portion-wise, ensuring the temperature does not rise significantly.
-
Reaction Monitoring: After the addition of NaBH₄ is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting materials are consumed.
-
Work-up:
-
Quench the reaction by slowly adding 1M HCl at 0 °C until the pH is acidic.
-
Remove the methanol under reduced pressure.
-
Add water and wash the aqueous layer with dichloromethane to remove any non-basic impurities.
-
Basify the aqueous layer with 1M NaOH until the pH is >10.
-
Extract the product with dichloromethane (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by column chromatography on silica gel if necessary.
Protocol 2: Direct Alkylation with an Alkyl Halide
This protocol describes the N-ethylation of phenethylamine using ethyl bromide.
Materials:
-
Phenethylamine
-
Ethyl Bromide
-
Potassium Carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
Dichloromethane (DCM)
-
Water
-
Saturated Sodium Chloride solution (brine)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a solution of phenethylamine (3.0 eq) in acetonitrile, add potassium carbonate (2.0 eq).
-
Addition of Alkylating Agent: Add ethyl bromide (1.0 eq) dropwise to the stirred suspension at room temperature.
-
Reaction: Heat the reaction mixture to reflux and monitor its progress by TLC or GC-MS.
-
Work-up:
-
Cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with water.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel to separate the desired N-ethylphenethylamine from unreacted phenethylamine and any over-alkylation products.
IV. Data Presentation
Table 1: Comparison of Common Bases for Direct N-Alkylation
| Base | Strength (pKa of conjugate acid) | Solubility in Organic Solvents | Comments |
| Potassium Carbonate (K₂CO₃) | ~10.3 | Low | Heterogeneous reaction, easy to remove by filtration. |
| Triethylamine (Et₃N) | ~10.7 | High | Homogeneous reaction, must be removed during work-up. |
| Diisopropylethylamine (DIPEA) | ~11 | High | A non-nucleophilic base, useful for preventing side reactions. |
| Phenethylamine (excess) | ~9.8 | High | Acts as both reactant and base, requires a large excess. |
V. Visualizations
Caption: Overview of major N-alkylation strategies for phenethylamine.
Caption: A decision-making workflow for troubleshooting low reaction yields.
VI. References
-
N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. ACS Omega. [Link]
-
Alkylation of Amines, Part 1: with Alkyl Halides. YouTube. [Link]
-
Alkylation of Amines (Sucks!) - Master Organic Chemistry. [Link]
-
Preparation of Phenethylamines, Part 2: From Arenes and Aryl Halides. YouTube. [Link]
-
N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. National Institutes of Health. [Link]
-
General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer. Organic Letters. [Link]
-
Problematic N-Alkylation : r/chemistry. Reddit. [Link]
-
Preparation of Phenethylamines, Part 3: By C-N Bond Formation. YouTube. [Link]
-
Synthesis of secondary and tertiary amines. Organic Chemistry Portal. [Link]
-
Possible N-ethyl-2-phenylethylamine Synthesis Variations. The Hive. [Link]
-
(PDF) Alkylation of N-Substituted 2-Phenylacetamides. ResearchGate. [Link]
-
Reductive Amination Reaction of Acetophenone Catalyzed by Ruthenium Complex. Journal of Liaocheng University (Natural Science Edition). [Link]
-
Two-step protic solvent-catalyzed reaction of phenylethylamine with methyl acrylate. ResearchGate. [Link]
-
Zn(II)-Catalyzed Selective N-Alkylation of Amines with Alcohols Using Redox Noninnocent Azo-Aromatic Ligand as Electron and Hydrogen Reservoir. The Journal of Organic Chemistry. [Link]
-
R&D work: Alkylation of amines with alkylboronic acids. GalChimia. [Link]
-
Preparation method of phenylethylamine. Google Patents.
-
Reductive N-alkylation of primary and secondary amines using carboxylic acids and borazane under mild conditions. Organic Chemistry Frontiers. [Link]
-
d- AND l-α-PHENYLETHYLAMINE. Organic Syntheses. [Link]
-
(PDF) 2-Phenethylamines in Medicinal Chemistry: A Review. ResearchGate. [Link]
-
Avoiding Over-alkylation. ACS GCI Pharmaceutical Roundtable. [Link]
-
(PDF) A novel N-alkylation of amines by alkyl halides on mixed oxides at room temperature. ResearchGate. [Link]
-
Kinetic Resolution of β-Alkyl Phenylethylamine Derivatives through Palladium-Catalyzed, Nosylamide-Directed C−H Olefination. PubMed Central. [Link]
-
Alkylation by reductive amination-Mechanism and Rxn setup using Sodium triacetoxy borane in THF. YouTube. [Link]
-
Process for the preparation of phenethylamine derivatives. Google Patents.
-
Analytical Methods. Royal Society of Chemistry. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Avoiding Over-alkylation - Wordpress [reagents.acsgcipr.org]
- 3. youtube.com [youtube.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. thalesnano.com [thalesnano.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. m.youtube.com [m.youtube.com]
- 9. EP1721889A1 - Process for the preparation of phenethylamine derivatives - Google Patents [patents.google.com]
Validation & Comparative
A Senior Application Scientist's Guide to Analytical Standards for the Quantitative Analysis of 2-Phenylethanol
For researchers, scientists, and drug development professionals, the precise and accurate quantification of 2-phenylethanol is paramount. This aromatic alcohol, a common fragrance and flavoring agent, also serves as a critical component in various pharmaceutical formulations and a biomarker in certain metabolic studies.[1][2] This guide provides an in-depth comparison of analytical standards and methodologies for the quantitative analysis of 2-phenylethanol, grounded in scientific principles and practical expertise. We will explore the nuances of method selection, the importance of certified reference materials, and the rigorous process of method validation.
The Foundation of Accurate Measurement: Understanding Analytical Standards
An analytical standard for quantitative analysis is a holistic system comprising two key elements: the Certified Reference Material (CRM) and the validated analytical method . A CRM is a highly purified and characterized substance used as a calibrant to ensure the accuracy and traceability of a measurement.[3][4] The validated analytical method is the meticulously tested procedure used to perform the analysis, ensuring it is fit for its intended purpose.[5][6] The objective is to achieve consistent, reliable, and accurate data.[6]
Comparative Analysis of Quantitative Methodologies: GC vs. HPLC
The two most prevalent analytical techniques for the quantification of 2-phenylethanol are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). The choice between these methods is often dictated by the sample matrix, the required sensitivity, and the available instrumentation.
| Feature | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Separation based on volatility and interaction with a stationary phase in a gaseous mobile phase. | Separation based on polarity and interaction with a stationary phase in a liquid mobile phase. |
| Typical Detector | Flame Ionization Detector (FID), Mass Spectrometry (MS) | UV-Visible Spectrophotometer, Diode Array Detector (DAD), Mass Spectrometry (MS) |
| Advantages for 2-Phenylethanol | High resolution and sensitivity, especially with FID. Well-suited for volatile compounds. | Versatile for various sample matrices. Non-destructive, allowing for further analysis. |
| Considerations | Derivatization may be necessary for less volatile matrices. High temperatures can degrade sensitive samples. | Mobile phase selection is critical. Can be less sensitive than GC-FID for this specific analyte. |
| Common Applications | Analysis of essential oils, fragrance profiling, and residual solvent analysis. | Quantification in pharmaceutical formulations, beverages, and biological fluids.[7][8][9][10] |
Gas Chromatography: The Volatility Advantage
GC is an excellent choice for analyzing volatile compounds like 2-phenylethanol. When coupled with a Flame Ionization Detector (FID), it offers high sensitivity and a wide linear range. For more complex matrices where specificity is a concern, a Mass Spectrometer (MS) detector provides definitive identification based on the mass-to-charge ratio of the fragmented ions.[11]
High-Performance Liquid Chromatography: Versatility in Action
HPLC, particularly in the reversed-phase mode, is a robust and versatile technique for 2-phenylethanol quantification.[9] It is particularly advantageous when analyzing less volatile sample matrices or when co-eluting impurities are a concern. The use of a Diode Array Detector (DAD) allows for the simultaneous monitoring of multiple wavelengths, enhancing specificity and aiding in peak purity assessment.
The Cornerstone of Reliability: Certified Reference Materials (CRMs)
The accuracy of any quantitative analysis is fundamentally dependent on the quality of the reference material used for calibration. For 2-phenylethanol, it is imperative to use a Certified Reference Material (CRM) from a reputable source.
Key Characteristics of a 2-Phenylethanol CRM:
-
Purity: A high degree of purity, often ≥99.5%, with a detailed certificate of analysis specifying any impurities.
-
Traceability: The certified value of the CRM should be traceable to a national or international standard.
-
Uncertainty: The certificate should state the uncertainty of the certified value.
-
Homogeneity and Stability: The CRM must be homogenous throughout the batch and stable under the recommended storage conditions.
Sources for 2-Phenylethanol CRMs:
Several pharmacopeias and chemical standard suppliers offer 2-phenylethanol CRMs. A notable example is the USP Phenylethyl Alcohol RS (Reference Standard) , which is widely recognized and used in the pharmaceutical industry.[12][13] Commercial suppliers like Sigma-Aldrich also provide well-characterized 2-phenylethanol standards suitable for quantitative analysis.
Experimental Protocols: A Step-by-Step Guide
The following protocols are provided as a starting point and should be optimized and validated for your specific application.
Protocol 1: Quantitative Analysis of 2-Phenylethanol by GC-FID
This protocol is suitable for the analysis of 2-phenylethanol in samples where the analyte is sufficiently volatile and the matrix is relatively clean.
1. Preparation of Standard Solutions:
- Accurately weigh approximately 100 mg of 2-Phenylethanol CRM and dissolve in a suitable solvent (e.g., methanol, ethanol) in a 100 mL volumetric flask.
- Prepare a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range of the samples.
2. Sample Preparation:
- Accurately weigh or pipette the sample containing 2-phenylethanol.
- Dissolve or dilute the sample in the same solvent used for the standard solutions to a final concentration within the calibration range.
- If necessary, perform a liquid-liquid extraction or solid-phase microextraction (SPME) to isolate and concentrate the analyte.[2]
3. GC-FID Instrumentation and Conditions:
| Parameter | Recommended Setting | Rationale |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent | A non-polar column providing good separation for aromatic compounds. |
| Carrier Gas | Helium or Hydrogen | Inert carrier gas. |
| Flow Rate | 1.0 mL/min | Optimal for column efficiency. |
| Injection Mode | Split (e.g., 50:1) or Splitless | Split mode for higher concentrations, splitless for trace analysis. |
| Injector Temperature | 250 °C | Ensures complete volatilization of the analyte. |
| Oven Program | Initial: 60 °C (hold 2 min), Ramp: 10 °C/min to 240 °C (hold 5 min) | A temperature gradient to separate components with different boiling points. |
| Detector | Flame Ionization Detector (FID) | High sensitivity to hydrocarbons. |
| Detector Temperature | 280 °C | Prevents condensation of the analyte. |
4. Data Analysis:
- Integrate the peak area of 2-phenylethanol in both the standard and sample chromatograms.
- Construct a calibration curve by plotting the peak area of the standards against their known concentrations.
- Determine the concentration of 2-phenylethanol in the sample by interpolating its peak area on the calibration curve.
Workflow for GC-FID Analysis of 2-Phenylethanol
Caption: Workflow for the quantitative analysis of 2-phenylethanol using Gas Chromatography with Flame Ionization Detection (GC-FID).
Protocol 2: Quantitative Analysis of 2-Phenylethanol by RP-HPLC-UV
This protocol is well-suited for the quantification of 2-phenylethanol in liquid formulations, such as pharmaceutical preparations or beverages.
1. Preparation of Mobile Phase:
- Prepare a mixture of acetonitrile and water (e.g., 40:60 v/v). The exact ratio may require optimization.
- Degas the mobile phase using sonication or vacuum filtration.
2. Preparation of Standard Solutions:
- Accurately weigh approximately 100 mg of 2-Phenylethanol CRM and dissolve in the mobile phase in a 100 mL volumetric flask.
- Prepare a series of calibration standards by serial dilution of the stock solution with the mobile phase.
3. Sample Preparation:
- Accurately weigh or pipette the sample.
- Dissolve or dilute the sample in the mobile phase to a final concentration within the calibration range.
- Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.
4. HPLC Instrumentation and Conditions:
| Parameter | Recommended Setting | Rationale |
| Column | C18 (e.g., 150 mm x 4.6 mm, 5 µm) | A reversed-phase column providing good retention and separation. |
| Mobile Phase | Acetonitrile:Water (e.g., 40:60 v/v) | A common mobile phase for the separation of moderately polar compounds. |
| Flow Rate | 1.0 mL/min | A typical flow rate for a 4.6 mm ID column. |
| Injection Volume | 10 µL | A standard injection volume. |
| Column Temperature | 30 °C | To ensure reproducible retention times. |
| Detector | UV-Visible Detector | |
| Wavelength | 210 nm | A common wavelength for the detection of aromatic compounds. |
5. Data Analysis:
- Follow the same data analysis procedure as described for the GC-FID method.
Workflow for HPLC-UV Analysis of 2-Phenylethanol
Caption: Workflow for the quantitative analysis of 2-phenylethanol using High-Performance Liquid Chromatography with UV Detection (HPLC-UV).
Method Validation: Ensuring a Self-Validating System
A validated analytical method is a self-validating system that provides confidence in the reported results. The validation process should be conducted in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[5][14]
Key Validation Parameters and Acceptance Criteria:
| Parameter | Objective | Typical Acceptance Criteria |
| Specificity | To demonstrate that the method can unequivocally assess the analyte in the presence of other components. | No interference from placebo or known impurities at the retention time of the analyte. |
| Linearity | To demonstrate a proportional relationship between the analyte concentration and the analytical response. | Correlation coefficient (r²) ≥ 0.999 |
| Range | The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to be precise, accurate, and linear. | Typically 80-120% of the target concentration. |
| Accuracy | The closeness of the test results to the true value. | Recovery of 98.0% to 102.0% for spiked samples. |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. | Repeatability (intra-day) and Intermediate Precision (inter-day) RSD ≤ 2.0%. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1. |
| Robustness | The capacity of the method to remain unaffected by small, deliberate variations in method parameters. | No significant change in results with minor variations in parameters like mobile phase composition, flow rate, or column temperature. |
Conclusion
The quantitative analysis of 2-phenylethanol requires a systematic approach that encompasses the careful selection of an analytical methodology, the use of high-quality certified reference materials, and a thorough validation of the chosen method. Both GC and HPLC offer reliable means for quantification, with the optimal choice depending on the specific analytical challenge. By adhering to the principles of scientific integrity and the guidelines set forth by regulatory bodies, researchers can ensure the accuracy, precision, and reliability of their analytical data, thereby supporting the development of safe and effective products.
References
-
World Journal of Analytical Chemistry. (2014). Identification and Quantitative Analysis of 2-Phenylethanol as Major Impurity in Bromadol by HPLC. Science and Education Publishing. [Link]
-
PubChem. (n.d.). 2-Phenylethanol. National Institutes of Health. [Link]
-
Li, Z., et al. (2014). Identification and Quantitative Analysis of 2-Phenylethanol as Major Impurity in Bromadol by HPLC. World Journal of Analytical Chemistry, 2(1), 6-9. [Link]
-
ResearchGate. (n.d.). Validation of Analytical Methods. [Link]
-
European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures. [Link]
-
Journal of Essential Oil Bearing Plants. (2016). Determination of 2-phenylethanol in Rose Water Using Dispersive Liquid-Liquid Microextraction with Gas Chromatography Flame Ionization Detection. [Link]
-
USP. (n.d.). USP Monographs: Phenylethyl Alcohol. [Link]
-
National Center for Biotechnology Information. (2021). Screening of High-Yield 2-Phenylethanol Producing Strain from Wild-Type Saccharomyces cerevisiae and Optimization of Fermentation Parameters. [Link]
-
International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]
-
Publisso. (n.d.). Method for the determination of 2‐phenoxyethanol in workplace air using gas chromatography after thermal desorption. [Link]
-
National Center for Biotechnology Information. (2011). Development and Validation of a RPLC Method for the Determination of 2-Phenoxyethanol in Senselle Lubricant Formulation. [Link]
-
Science and Education Publishing. (2014). Identification and Quantitative Analysis of 2- Phenylethanol as Major Impurity in Bromadol by HPLC. [Link]
-
Environmental Protection Agency. (2007). Method 8041A: Phenols by Gas Chromatography. [Link]
- European Directorate for the Quality of Medicines & HealthCare. (2014). Phenoxyethanol.
-
SciSpace. (n.d.). Validation of analytical methods in a pharmaceutical quality system: an overview focused on hplc. [Link]
-
PharmaCompass. (n.d.). 2 Phenylethanol. [Link]
-
International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
CONICET. (2015). Development of a high-performance liquid chromatography method based on a core–shell column approach for the rapid determ. [Link]
-
ResearchGate. (2009). ANALYSIS OF THE 2-PHENYLETHANOL PRODUCTION BY YEASTS GENERA KLUYVEROMYCES. [Link]
-
Academic Journals. (n.d.). Determination of phenylethyl alcohol by reversed- phase high-performance liquid chromatography (RP- HPLC) in Budesonide. [Link]
-
Briti Scientific. (n.d.). Certified Reference Material | Laboratory Chemicals. [Link]
-
International Journal of Pharmacy and Pharmaceutical Sciences. (n.d.). Analytical method validation: A brief review. [Link]
-
AMSbio. (n.d.). ICH Guidelines for Analytical Method Validation Explained. [Link]
-
Semantic Scholar. (2018). Figures of merit evaluation of gc/ms method for quantification of 2-phenoxyethanol from ballpoint pen. [Link]
-
Metal Power. (n.d.). Certified Reference Materials Manufacturers & Suppliers. [Link]
-
European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link]
-
Semantic Scholar. (2008). Determination of Tyrosol, 2-Phenethyl Alcohol, and Tryptophol in Beer by High-Performance Liquid Chromatography. [Link]
-
National Center for Biotechnology Information. (2011). A New Validated HPLC Method for the Simultaneous Determination of 2-phenoxyethanol, Methylparaben, Ethylparaben and Propylparaben in a Pharmaceutical Gel. [Link]
-
European Directorate for the Quality of Medicines & HealthCare. (2023). European Pharmacopoeia (Ph. Eur.) 11th Edition. [Link]
-
Agilent Technologies. (2012). Determination of Phenols in Drinking Water with Agilent Bond Elut Plexa SPE and HPLC. [Link]
-
Romical. (n.d.). 2-Phenylethanol ERBApharm - According to pharmacopoeia : USP. [Link]
-
USP-NF. (n.d.). NF Monographs: Phenoxyethanol. [Link]
Sources
- 1. 2-Phenylethanol | C8H10O | CID 6054 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. analchemres.org [analchemres.org]
- 3. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 4. mpplstandards.com [mpplstandards.com]
- 5. database.ich.org [database.ich.org]
- 6. wjarr.com [wjarr.com]
- 7. Identification and Quantitative Analysis of 2-Phenylethanol as Major Impurity in Bromadol by HPLC [pubs.sciepub.com]
- 8. Screening of High-Yield 2-Phenylethanol Producing Strain from Wild-Type Saccharomyces cerevisiae and Optimization of Fermentation Parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academicjournals.org [academicjournals.org]
- 10. semanticscholar.org [semanticscholar.org]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. ftp.uspbpep.com [ftp.uspbpep.com]
- 13. store.usp.org [store.usp.org]
- 14. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
Navigating the Maze: A Comparative Guide to Antibody Cross-Reactivity with Phenethylamine Derivatives
For researchers, scientists, and drug development professionals working with phenethylamine derivatives, the specificity of immunoassays is a cornerstone of reliable data. However, the inherent structural similarities within this vast class of compounds present a significant challenge: antibody cross-reactivity. This guide provides an in-depth comparison of antibody performance against various phenethylamine derivatives, supported by experimental data, to aid in the selection and validation of appropriate immunological tools.
The Structural Basis of Cross-Reactivity: A Double-Edged Sword
Antibody cross-reactivity arises when an antibody, raised against a specific antigen, also binds to other structurally similar molecules.[1] This phenomenon is particularly prevalent with small molecules like phenethylamines, where minor modifications to the core structure can still be recognized by the antibody's binding site, or paratope.[2][3] The core phenethylamine structure, a phenyl ring attached to an ethylamine side chain, is the common scaffold for a wide range of neurotransmitters, hormones, and synthetic drugs, including amphetamines.[4][5]
Substitutions on the phenyl ring, the alpha or beta carbons of the ethyl chain, or the terminal amine group create a diverse family of derivatives.[4] It is the subtle interplay of these modifications that dictates the degree of cross-reactivity. For instance, antibodies raised against amphetamine often show significant cross-reactivity with methamphetamine, MDMA, and other related compounds due to the conservation of the core phenethylamine backbone.[6][7]
The choice between monoclonal and polyclonal antibodies can also influence the extent of cross-reactivity. Polyclonal antibodies, being a heterogeneous mixture recognizing multiple epitopes on the antigen, have a higher likelihood of cross-reacting with related molecules.[1][8] In contrast, monoclonal antibodies, which recognize a single epitope, generally offer higher specificity, though they are not entirely immune to cross-reactivity if that single epitope is shared among different phenethylamine derivatives.[8][9]
Caption: Workflow for a typical competitive ELISA experiment.
Step-by-Step Methodology
-
Antigen-Coated Plate Preparation:
-
Prepare a solution of the target phenethylamine derivative conjugated to a carrier protein (e.g., BSA or OVA) at a concentration of 1-10 µg/mL in a suitable coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).
-
Add 100 µL of the coating solution to each well of a 96-well microplate.
-
Incubate the plate overnight at 4°C.
-
Wash the plate three times with 200 µL of wash buffer (e.g., PBS with 0.05% Tween-20) per well.
-
-
Blocking:
-
Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well to block any remaining non-specific binding sites.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
-
Competitive Reaction:
-
Prepare serial dilutions of the standard (unlabeled target phenethylamine) and the test compounds (phenethylamine derivatives) in assay buffer (e.g., PBS with 0.1% BSA and 0.05% Tween-20).
-
In a separate plate or tubes, pre-incubate 50 µL of each standard or test compound dilution with 50 µL of the primary antibody (at a pre-determined optimal dilution) for 30 minutes at room temperature.
-
Transfer 100 µL of the antibody-analyte mixture to the corresponding wells of the antigen-coated plate.
-
Incubate for 1-2 hours at room temperature.
-
-
Detection:
-
Wash the plate four times with wash buffer.
-
Add 100 µL of a species-specific secondary antibody conjugated to an enzyme (e.g., HRP-conjugated goat anti-mouse IgG) diluted in assay buffer to each well. [10] * Incubate for 1 hour at room temperature.
-
Wash the plate five times with wash buffer.
-
-
Signal Development and Measurement:
-
Add 100 µL of the enzyme substrate (e.g., TMB for HRP) to each well.
-
Incubate in the dark at room temperature for 15-30 minutes, or until sufficient color development is observed.
-
Stop the reaction by adding 50 µL of stop solution (e.g., 2N H₂SO₄).
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.
-
-
Data Analysis:
-
Plot a standard curve of absorbance versus the log of the standard concentration.
-
Determine the concentration of each test compound that causes a 50% reduction in the maximum signal (IC50).
-
Calculate the percent cross-reactivity using the following formula:
-
% Cross-Reactivity = (IC50 of Standard / IC50 of Test Compound) x 100
-
-
Conclusion and Best Practices
The cross-reactivity of antibodies against phenethylamine derivatives is a critical consideration in the development and application of immunoassays. A thorough understanding of the structural basis of this phenomenon, coupled with empirical testing, is essential for ensuring data accuracy and reliability. When working with these compounds, it is imperative to:
-
Characterize Antibody Specificity: Always determine the cross-reactivity profile of a new antibody lot against a panel of relevant phenethylamine derivatives.
-
Choose the Right Tool: Consider the use of monoclonal antibodies for applications requiring high specificity.
-
Confirm with a Second Method: For critical applications such as forensic toxicology or clinical diagnostics, positive immunoassay results should be confirmed by a more specific method like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). [3][11][12]* Consult Manufacturer Data: Utilize the cross-reactivity data provided by the antibody or assay kit manufacturer as a starting point for your own validation.
By carefully considering these factors and implementing robust validation protocols, researchers can navigate the complexities of phenethylamine cross-reactivity and generate high-quality, reproducible data.
References
-
Dzantiev, B. B., et al. (2021). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. MDPI. [Link]
-
Apollonio, L., et al. (2007). Matrix effect and cross-reactivity of select amphetamine-type substances, designer analogues, and putrefactive amines using the Bio-Quant direct ELISA presumptive assays for amphetamine and methamphetamine. Journal of Analytical Toxicology. [Link]
-
Lumen Learning. (n.d.). Polyclonal and Monoclonal Antibody Production. Microbiology. [Link]
-
Jones, A. W., et al. (2015). One Hundred False-Positive Amphetamine Specimens Characterized by Liquid Chromatography Time-of-Flight Mass Spectrometry. Journal of Analytical Toxicology. [Link]
-
Krasowski, M. D., et al. (2018). A Difficult Challenge for the Clinical Laboratory: Accessing and Interpreting Manufacturer Cross-Reactivity Data for Immunoassays Used in Urine Drug Testing. ResearchGate. [Link]
-
ELISA kit. (n.d.). Antibody Cross Reactivity And How To Avoid It?. [Link]
-
Apollonio, L., et al. (2007). Matrix Effect and Cross-Reactivity of Select Amphetamine-Type Substances, Designer Analogues, and Putrefactive Amines using the Bio-Quant Direct ELISA Presumptive Assays for Amphetamine and Methamphetamine. Academic.oup.com. [Link]
-
Moore, C., et al. (2011). Cross-Reactivity of Phentermine with an Immunoassay Designed to Detect Amphetamine in a Meconium Specimen. ResearchGate. [Link]
-
Kim, J., et al. (2020). Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. Biomolecules & Therapeutics. [Link]
-
Oregon Health & Science University. (n.d.). Interpretive Summary of Cross-Reactivity of Substances. [Link]
-
Siemens Healthcare Diagnostics Inc. (n.d.). Emit® Drugs of Abuse Urine Assays Cross-Reactivity List. WakeMed. [Link]
-
Lee, H., et al. (2020). Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Biomolecules & Therapeutics. [Link]
-
National Drug and Alcohol Screening Association. (2018). Immunoassay Cross-reactivity: The Important of Accurate Interpretation. [Link]
-
MedTox Diagnostics, Inc. (n.d.). PROFILE®-V MEDTOXScan® Drugs of Abuse Test System Cross-Reactivity Table. Montrose Regional Health. [Link]
-
Nagai, T., et al. (2015). Cross-reactivities of various phenethylamine-type designer drugs to immunoassays for amphetamines, with special attention to the evaluation of the one-step urine drug test Instant-View™, and the Emit® assays for use in drug enforcement. Forensic Toxicology. [Link]
-
Wang, G., et al. (2018). Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. Journal of the American Chemical Society. [Link]
-
Wang, G., et al. (2018). Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. PubMed. [Link]
-
Quanterix. (2022). Types Of Immunoassay - And When To Use Them. [Link]
-
Vita, C., et al. (1995). Structural basis of antibody cross-reactivity: solution conformation of an immunogenic peptide fragment containing both T and B epitopes. PubMed. [Link]
-
Taylor & Francis Online. (n.d.). Cross reactivity – Knowledge and References. [Link]
-
Rockland Immunochemicals. (n.d.). ELISA Protocol. [Link]
-
Wikipedia. (n.d.). Immunoassay. [Link]
-
Chang, Y., et al. (2006). Simultaneous separation and detection of 18 phenethylamine/tryptamine derivatives by liquid chromatography-UV absorption and -electrospray ionization mass spectrometry. Journal of Chromatography B. [Link]
Sources
- 1. How do I know if the antibody will cross-react? | Proteintech Group [ptglab.com]
- 2. elisakits.co.uk [elisakits.co.uk]
- 3. blog.averhealth.com [blog.averhealth.com]
- 4. Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship [biomolther.org]
- 5. Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Matrix effect and cross-reactivity of select amphetamine-type substances, designer analogues, and putrefactive amines using the Bio-Quant direct ELISA presumptive assays for amphetamine and methamphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cross-reactivities of various phenethylamine-type designer drugs to immunoassays for amphetamines, with special attention to the evaluation of the one-step urine drug test Instant-View™, and the Emit® assays for use in drug enforcement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Polyclonal vs. monoclonal antibodies | Proteintech Group [ptglab.com]
- 9. Polyclonal and Monoclonal Antibody Production | Microbiology [courses.lumenlearning.com]
- 10. ELISA Protocol | Rockland [rockland.com]
- 11. academic.oup.com [academic.oup.com]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to the Potential In Vivo Efficacy of 2-(Phenethylamino)ethanol
A Senior Application Scientist's Perspective on a Novel Molecule in Reference to Established Therapeutics
Disclaimer: This document is intended for researchers, scientists, and drug development professionals. The information provided regarding 2-(phenethylamino)ethanol is speculative and based on its structural similarity to known bioactive molecules. There is currently a lack of direct in vivo efficacy data for 2-(phenethylamino)ethanol. This guide is for informational purposes and should not be considered as an endorsement or validation of this compound for any therapeutic use.
Introduction
In the landscape of drug discovery, the exploration of novel chemical entities with therapeutic potential is a constant endeavor. 2-(Phenethylamino)ethanol, a molecule sharing structural motifs with endogenous neurotransmitters and existing drugs, presents an interesting case for investigation. Its phenethylamine backbone is a cornerstone for many psychoactive and cardiovascular drugs, while the ethanolamine side chain is a feature of various beta-blockers. This guide aims to provide a comparative framework for the potential in vivo efficacy of 2-(phenethylamino)ethanol by examining established drugs in three potential therapeutic areas: hypertension, attention-deficit/hyperactivity disorder (ADHD), and microbial infections. By understanding the mechanisms and in vivo performance of these known drugs, we can hypothesize and frame future research directions for 2-(phenethylamino)ethanol.
Section 1: Cardiovascular Applications - A Hypothetical Role in Hypertension
The structural resemblance of 2-(phenethylamino)ethanol to phenylethanolamine, a precursor in the epinephrine synthesis pathway, suggests a potential interaction with the adrenergic system, a key regulator of blood pressure. This section will compare its hypothetical effects with two pillars of antihypertensive therapy: beta-blockers and Angiotensin-Converting Enzyme (ACE) inhibitors.
Comparative Mechanisms of Action
Beta-Blockers: These drugs act as antagonists at beta-adrenergic receptors, preventing the binding of endogenous catecholamines like norepinephrine and epinephrine. This blockade in the heart reduces heart rate and the force of contraction, thereby lowering blood pressure.[1]
ACE Inhibitors: These agents inhibit the angiotensin-converting enzyme, a key component of the renin-angiotensin-aldosterone system (RAAS). By blocking the conversion of angiotensin I to the potent vasoconstrictor angiotensin II, ACE inhibitors lead to vasodilation and reduced blood pressure.[2][3]
Hypothetical Mechanism of 2-(Phenethylamino)ethanol: Given its structure, 2-(phenethylamino)ethanol could potentially act as a partial agonist or antagonist at adrenergic receptors, modulating sympathetic tone. Alternatively, it might serve as a substrate or inhibitor for enzymes like phenylethanolamine N-methyltransferase (PNMT), which is involved in epinephrine synthesis.
Comparative In Vivo Efficacy Data
The following table summarizes representative in vivo data for established antihypertensive drugs.
| Drug Class | Representative Drug | Animal Model | Dose | Key Efficacy Endpoint | Reference |
| Beta-Blocker | Metoprolol | Spontaneously Hypertensive Rat (SHR) | 25 mg/kg/day | Significant reduction in the rate of plaque progression | [4] |
| ACE Inhibitor | Captopril | Spontaneously Hypertensive Rat (SHR) | 20 mg/kg | ~18.5% decrease in Systolic Blood Pressure (SBP) after 4 weeks | [5] |
| Beta-Blocker | Various | Conscious, atropine-treated, freely moving rats | 2 mg/kg bolus, 1 mg/kg/h infusion | Significant reductions in basal heart rate | [1] |
| ACE Inhibitor | Ramipril | Patients with left ventricular dysfunction after myocardial infarction | N/A | Reduced mortality and morbidity | [2] |
Experimental Protocol: In Vivo Hypertension Model
A robust and reproducible protocol is essential for evaluating the efficacy of potential antihypertensive agents.
Objective: To assess the effect of a test compound on blood pressure in spontaneously hypertensive rats (SHR).[6][7]
Materials:
-
Spontaneously Hypertensive Rats (SHR) and normotensive Wistar-Kyoto (WKY) rats as controls.[8]
-
Test compound (e.g., 2-(phenethylamino)ethanol) and vehicle control.
-
Positive control (e.g., Captopril).
-
Oral gavage needles.
-
Animal restrainers.[5]
Procedure:
-
Acclimatization: Acclimate animals for at least one week to the housing conditions and handling procedures.
-
Baseline Measurement: Measure and record the baseline systolic blood pressure (SBP) of all rats using the tail-cuff method. The rat is placed in a restrainer, and a cuff is placed around the base of the tail. The cuff is inflated and then slowly deflated while a sensor detects the return of blood flow. Multiple readings are averaged for each animal.[5]
-
Grouping: Randomly assign animals to different treatment groups (Vehicle, Test Compound at various doses, Positive Control).
-
Dosing: Administer the respective treatments daily via oral gavage for a predetermined period (e.g., 4-8 weeks).[6]
-
Blood Pressure Monitoring: Measure SBP weekly throughout the study.
-
Data Analysis: Analyze the change in SBP from baseline for each group. Statistical significance is determined using appropriate tests (e.g., ANOVA).
Section 2: Neuropharmacological Applications - A Potential Role in ADHD
The phenethylamine scaffold is central to the pharmacology of stimulants used to treat ADHD, such as methylphenidate. This section explores the hypothetical application of 2-(phenethylamino)ethanol in this context.
Comparative Mechanisms of Action
Methylphenidate: This drug is a dopamine and norepinephrine reuptake inhibitor. By blocking the dopamine transporter (DAT) and norepinephrine transporter (NET), it increases the extracellular levels of these neurotransmitters in the brain, which is believed to improve attention and reduce hyperactivity.[9][10]
Hypothetical Mechanism of 2-(Phenethylamino)ethanol: As a phenethylamine derivative, 2-(phenethylamino)ethanol could potentially interact with monoamine transporters (DAT, NET, SERT) or receptors, thereby modulating dopaminergic and noradrenergic signaling.
Section 3: Antimicrobial Applications - A Potential Alternative?
2-Phenylethanol, a closely related compound, is known for its antimicrobial properties. [11]This section explores the potential of 2-(phenethylamino)ethanol as an antimicrobial agent in comparison to conventional antibiotics.
Comparative Mechanisms of Action
Conventional Antibiotics (e.g., Beta-lactams): These drugs typically have specific molecular targets. For instance, beta-lactams inhibit the synthesis of the bacterial cell wall by targeting penicillin-binding proteins. [12] 2-Phenylethanol: The antimicrobial action of 2-phenylethanol is thought to be less specific, primarily involving the disruption of the bacterial cell membrane's integrity, leading to increased permeability and cell lysis. [11][13] Hypothetical Mechanism of 2-(Phenethylamino)ethanol: The addition of the amino group might alter the compound's hydrophobicity and interaction with microbial membranes, potentially enhancing or modifying its antimicrobial activity compared to 2-phenylethanol.
Comparative In Vivo Efficacy Data
The following table provides examples of in vivo data for antimicrobial agents.
| Drug/Compound | Animal Model | Infection Model | Key Efficacy Endpoint | Reference |
| Minocycline + Rifampicin | Mouse | Acinetobacter baumannii lung infection | Significantly higher white blood cell counts compared to monotherapy | [14] |
| Meropenem + Colistin | Galleria mellonella larvae | KPC-2-producing Klebsiella pneumoniae | 90% survival rate after 72 hours | [15] |
| 2-Phenylethanol | In vitro data | E. coli, S. aureus | Minimum Inhibitory Concentration of 62 µg/mL for a nanogel formulation against E. coli | [13] |
Experimental Protocol: In Vivo Infection Model
In vivo infection models are crucial for evaluating the efficacy of new antimicrobial compounds. [16] Objective: To determine the in vivo efficacy of a test compound in a murine model of bacterial infection.
Materials:
-
Mice (e.g., BALB/c).
-
Pathogenic bacterial strain (e.g., Carbapenem-resistant Klebsiella pneumoniae).
-
Test compound and vehicle.
-
Positive control antibiotic.
-
Equipment for bacterial culture and quantification.
Procedure:
-
Infection: Induce a systemic or localized infection in mice (e.g., via intraperitoneal or intravenous injection of a standardized bacterial inoculum).
-
Grouping and Dosing: Randomly assign infected mice to treatment groups and administer the compounds at specified time points post-infection.
-
Monitoring: Monitor the health of the animals, including survival rates, clinical signs of illness, and body weight changes.
-
Bacterial Load Determination: At the end of the study, or at specific time points, euthanize a subset of animals from each group and collect relevant tissues (e.g., spleen, liver, lungs).
-
Quantification: Homogenize the tissues and perform serial dilutions to determine the number of colony-forming units (CFU) per gram of tissue.
-
Data Analysis: Compare survival curves and bacterial loads between treatment groups to assess the efficacy of the test compound.
Conclusion and Future Directions
While direct in vivo efficacy data for 2-(phenethylamino)ethanol is not yet available, its structural characteristics provide a compelling rationale for its investigation in several therapeutic areas. This guide has offered a comparative framework against established drugs in hypertension, ADHD, and infectious diseases, outlining the mechanistic principles and experimental methodologies that would be crucial for such an evaluation.
Future research should focus on synthesizing and characterizing 2-(phenethylamino)ethanol, followed by a systematic in vitro screening to assess its activity at relevant biological targets. Promising in vitro results would then warrant the application of the in vivo models detailed in this guide to ascertain its efficacy and safety profile. Such a structured approach will be vital in determining if 2-(phenethylamino)ethanol holds the potential to become a valuable therapeutic agent.
References
-
Cunill, R., Castells, X., Tobias, A., & Capellà, D. (2016). Methylphenidate for attention-deficit/hyperactivity disorder in adults: a narrative review. Neuropsychiatric Disease and Treatment, 12, 945–955. [Link]
-
Baker, J. G., Kemp, P., March, J., Fretwell, L., Hill, S. J., & Gardiner, S. M. (2011). Predicting in vivo cardiovascular properties of β-blockers from cellular assays. FASEB journal : official publication of the Federation of American Societies for Experimental Biology, 25(10), 3586–3599. [Link]
-
Heal, D. J., Smith, S. L., & Tricklebank, M. D. (2009). Animal models to guide clinical drug development in ADHD: lost in translation?. British journal of pharmacology, 157(7), 1131–1147. [Link]
-
Suchting, R., de Vries, Y. A., & Fung, S. L. (2021). Comparative First-Line Effectiveness and Safety of ACE (Angiotensin-Converting Enzyme) Inhibitors and Angiotensin Receptor Blockers: A Multinational Cohort Study. Hypertension, 78(2), 405–415. [Link]
-
Kelm, M. A., & Nair, M. G. (2002). The Bacteriostatic Activity of 2-Phenylethanol Derivatives Correlates with Membrane Binding Affinity. International Journal of Molecular Sciences, 23(19), 11438. [Link]
-
Tacconelli, E., Mutters, N. T., Rodriguez-Baño, J., Gandra, S., & Wert, S. (2020). In vivo studies on antibiotic combination for the treatment of carbapenem-resistant Gram-negative bacteria: a systematic review and meta-analysis protocol. Systematic reviews, 9(1), 162. [Link]
-
Castells, X., Cunill, R., Corominas, M., & Capellà, D. (2016). Efficacy of Methylphenidate for Adults with Attention-Deficit Hyperactivity Disorder. CNS drugs, 30(7), 637–648. [Link]
-
Herman, L. L., & Padala, S. A. (2022). Angiotensin-Converting Enzyme Inhibitors (ACEI). In StatPearls. StatPearls Publishing. [Link]
-
Zhang, Y., Wang, Y., Wang, Y., Wang, Y., & Wang, Y. (2018). Experimental study of blood pressure and its impact on spontaneous hypertension in rats with Xin Mai Jia. Experimental and therapeutic medicine, 16(3), 2041–2048. [Link]
-
Lilley, B. D., & Brewer, J. H. (1953). The Selective Antibacterial Action of Phenylethyl Alcohol. Journal of the American Pharmaceutical Association. American Pharmaceutical Association, 42(1), 6–8. [Link]
-
Faraone, S. V. (2018). Attention-Deficit Hyperactivity Disorder (ADHD): A Comprehensive Overview of the Mechanistic Insights from Human Studies to Animal Models. International journal of molecular sciences, 19(12), 3888. [Link]
-
Li, R., Zhang, S., Li, X., Wu, Y., & Chen, L. (2015). In vitro and in vivo analysis of antimicrobial agents alone and in combination against multi-drug resistant Acinetobacter baumannii. Frontiers in microbiology, 6, 507. [Link]
-
Lip, G. Y. H., & Felmeden, D. C. (2004). Beta blockers in hypertension and cardiovascular disease. BMJ (Clinical research ed.), 328(7453), 1406–1408. [Link]
-
Li, Y., Zhang, Y., Li, Y., Li, Y., & Li, Y. (2022). Evaluation of in vivo antibacterial drug efficacy using Caenorhabditis elegans infected with carbapenem-resistant Klebsiella pneumoniae as a model host. Frontiers in microbiology, 13, 943501. [Link]
-
Russell, V. A. (2008). Overview of Animal Models of Attention Deficit Hyperactivity Disorder (ADHD). Current protocols in neuroscience, Chapter 9, Unit 9.25. [Link]
-
Cushman, D. W., & Ondetti, M. A. (1991). Comparisons in vitro, ex vivo, and in vivo of the actions of seven structurally diverse inhibitors of angiotensin converting enzyme (ACE). British journal of clinical pharmacology, 31(2), 139–150. [Link]
-
Campos-Pinto, C., de Souza, G. H., & de Oliveira, A. M. (2019). Experimental control for the spontaneously hypertensive rat: Wistar or Wistar Kyoto? A systematic review and meta-analysis. PloS one, 14(10), e0223242. [Link]
-
Wikipedia. (2024). Methylphenidate. [Link]
-
Vancampfort, D., Vansteelandt, K., Correll, C. U., & De Hert, M. (2022). Real-World Effectiveness of Beta-Blockers versus Other Antihypertensives in Reducing All-Cause Mortality and Cardiovascular Events. Journal of clinical medicine, 11(15), 4443. [Link]
-
Castells, X., Ramos-Quiroga, J. A., Rigau, D., Bosch, R., Nogueira, M., Vidal, X., & Casas, M. (2011). Efficacy of methylphenidate for adults with attention-deficit hyperactivity disorder: a meta-regression analysis. CNS drugs, 25(2), 157–169. [Link]
-
Li, Y., Liu, Y., Zhang, Y., Liu, Y., & Liu, Y. (2022). Phenylethyl Alcohol-Based Polymeric Nanogels Obtained Through Polymerization-Induced Self-Assembly Toward Achieving Broad-Spectrum Antibacterial Activity. International journal of nanomedicine, 17, 3473–3486. [Link]
-
Zhao, M., Wu, X., Zhang, Y., & Yu, J. (2021). In vitro and in vivo Effect of Antimicrobial Agent Combinations Agains. Infection and drug resistance, 14, 823–831. [Link]
-
Brown, N. J., & Vaughan, D. E. (1998). Angiotensin-Converting Enzyme Inhibitors. Circulation, 97(14), 1411–1420. [Link]
-
Wiysonge, C. S., Bradley, H. A., Volmink, J., Mayosi, B. M., & Opie, L. H. (2017). Blood pressure lowering efficacy of beta-1 selective beta blockers for primary hypertension. The Cochrane database of systematic reviews, 1(1), CD007451. [Link]
-
Saharan, R., Verma, P. S., Sharma, I. K., & Joshi, J. (2014). Green Chemical Synthesis, Characterization and Antibacterial Studies of 2- Phenylethanol. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 5(2), 738-747. [Link]
-
Aleixandre, A., & Miguel, M. (2009). Experimental rat models to study the metabolic syndrome. The British journal of nutrition, 102(9), 1249–1266. [Link]
-
Sobhy, M., El-Ashmawy, H. M., & El-Sherbiny, M. (2024). ACE Inhibitors and Angiotensin Receptor Blockers for the Primary and Secondary Prevention of Cardiovascular Outcomes: Recommendations from the 2024 Egyptian Cardiology Expert Consensus in Collaboration with the CVREP Foundation. Current problems in cardiology, 49(3), 102220. [Link]
-
Storebø, O. J., Storm, M. R., Pereira Ribeiro, J., Skoog, M., Groth, C., Boland, A., Callesen, H. E., Schaug, J. P., Darling Rasmussen, P., & Gluud, C. (2023). Is methylphenidate an effective treatment for children and adolescents with attention deficit hyperactivity disorder (ADHD) and does it cause unwanted effects?. The Cochrane database of systematic reviews, 2023(12), CD009885. [Link]
-
Wang, Y., Zhang, Y., Wang, Y., Wang, Y., & Wang, Y. (2021). Norisoboldine Induces Endothelium-Dependent Vasorelaxation and Attenuates Hypertension by Modulating Ca 2+ -eNOS Signaling, Oxidative Stress, and Inflammation. Molecules (Basel, Switzerland), 26(16), 4959. [Link]
-
Neurofit. (n.d.). Animal model responding to ADHD therapy. Neurofit. [Link]
-
Reygaert, W. C. (2018). An overview of the antimicrobial resistance mechanisms of bacteria. AIMS microbiology, 4(3), 482–501. [Link]
-
Kumar, A., & Singh, A. (2022). An updated review on animal models to study attention-deficit hyperactivity disorder. Journal of biosciences, 47, 30. [Link]
Sources
- 1. Predicting in vivo cardiovascular properties of β-blockers from cellular assays: a quantitative comparison of cellular and cardiovascular pharmacological responses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Angiotensin-Converting Enzyme Inhibitors (ACEI) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Experimental study of blood pressure and its impact on spontaneous hypertension in rats with Xin Mai Jia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Experimental rat models to study the metabolic syndrome | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 8. researchgate.net [researchgate.net]
- 9. Methylphenidate for attention-deficit/hyperactivity disorder in adults: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. The Bacteriostatic Activity of 2-Phenylethanol Derivatives Correlates with Membrane Binding Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antibiotics Induce Metabolic and Physiological Responses in Daphnia magna [mdpi.com]
- 13. Phenylethyl Alcohol-Based Polymeric Nanogels Obtained Through Polymerization-Induced Self-Assembly Toward Achieving Broad-Spectrum Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | In vitro and in vivo analysis of antimicrobial agents alone and in combination against multi-drug resistant Acinetobacter baumannii [frontiersin.org]
- 15. dovepress.com [dovepress.com]
- 16. In vivo studies on antibiotic combination for the treatment of carbapenem-resistant Gram-negative bacteria: a systematic review and meta-analysis protocol - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Assessing the Purity of Synthesized 2-(Phenethylamino)ethanol
Abstract
The purity of synthesized active pharmaceutical ingredients (APIs) and research compounds is a cornerstone of scientific validity and therapeutic safety. This guide provides a comprehensive comparison of essential analytical techniques for assessing the purity of 2-(phenethylamino)ethanol, a key intermediate and structural motif in numerous pharmacologically active molecules. We delve into the principles, detailed experimental protocols, and data interpretation for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. By explaining the causality behind methodological choices and presenting data in a comparative framework, this document serves as a practical resource for researchers, scientists, and drug development professionals to establish a robust, multi-faceted purity assessment strategy.
Introduction: The Criticality of Purity for 2-(Phenethylamino)ethanol
2-(Phenethylamino)ethanol is a secondary amine and alcohol that serves as a crucial building block in the synthesis of various pharmaceutical agents. Its structural integrity and purity are paramount, as even trace impurities can have unintended pharmacological effects, alter stability, or interfere with downstream reactions. According to the International Council for Harmonisation (ICH) guideline Q3A(R2), any component of a new drug substance that is not the defined chemical entity is considered an impurity.[1][2][3] The rigorous characterization of these impurities is not merely a regulatory hurdle but a fundamental requirement for ensuring the safety, efficacy, and reproducibility of scientific research and drug development.
This guide moves beyond a simple listing of methods to provide an in-depth analysis of orthogonal analytical techniques. An orthogonal approach, using multiple methods with different separation and detection principles, provides a more complete and reliable purity profile than any single technique alone.
Orthogonal Approaches for Comprehensive Purity Verification
A self-validating purity assessment relies on the convergence of data from multiple, independent analytical methods. For a molecule like 2-(phenethylamino)ethanol, a combination of chromatography and spectroscopy is essential.
-
Chromatographic Techniques (HPLC & GC-MS): These methods excel at separating the target compound from impurities, allowing for their individual detection and quantification.
-
Spectroscopic Techniques (NMR): This provides an unambiguous confirmation of the molecular structure and can quantify the main component against impurities without the need for impurity-specific reference standards.[4][5]
High-Performance Liquid Chromatography (HPLC): Quantifying Non-Volatile Impurities
3.1 Principle & Rationale
HPLC is a cornerstone of pharmaceutical purity analysis, adept at separating compounds based on their differential partitioning between a stationary phase (the column) and a liquid mobile phase. For 2-(phenethylamino)ethanol, which possesses a UV-active phenyl group, a Reverse-Phase HPLC (RP-HPLC) method with UV detection is highly effective. In RP-HPLC, a nonpolar stationary phase (like C18) is used with a polar mobile phase, causing nonpolar compounds to be retained longer. This is ideal for separating the target molecule from more polar or less polar impurities that may arise from synthesis, such as unreacted starting materials or side-products.
3.2 Experimental Protocol: RP-HPLC with UV Detection
-
System Preparation: Utilize a standard HPLC system with a binary or quaternary pump, autosampler, column oven, and a UV-Visible detector.[6]
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[6][7] A C18 column is chosen for its versatility and strong retention of aromatic compounds.
-
Mobile Phase: An isocratic mixture of 30% acetonitrile and 70% aqueous phosphate buffer (e.g., 20 mM potassium dihydrogen phosphate, adjusted to pH 3.0 with phosphoric acid).[6][8] The acidic pH ensures the amine is protonated, leading to sharper peaks and better reproducibility.
-
Column Temperature: 30 °C. Maintaining a constant temperature ensures retention time stability.
-
Detection Wavelength: 254 nm, where the phenyl group exhibits significant absorbance.[6]
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized 2-(phenethylamino)ethanol.
-
Dissolve in the mobile phase to a final concentration of 1.0 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter to remove any particulate matter before injection.
-
-
Analysis:
-
Inject a blank (mobile phase) to establish the baseline.
-
Inject the prepared sample.
-
Calculate the purity by area percent normalization: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.
-
3.3 Data Interpretation
A chromatogram of a highly pure sample will show a single, sharp, symmetrical peak at a specific retention time. Any additional peaks represent impurities. The area of each peak is proportional to its concentration. For drug development purposes, impurities above the identification threshold (typically 0.1% as per ICH Q3A) must be structurally characterized.[1][2]
3.4 Workflow for HPLC Purity Assessment
Caption: High-Performance Liquid Chromatography (HPLC) workflow.
Gas Chromatography-Mass Spectrometry (GC-MS): Identifying Volatile Impurities
4.1 Principle & Rationale
GC-MS is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the identification power of mass spectrometry. It is exceptionally well-suited for analyzing volatile and semi-volatile compounds. For secondary amines like 2-(phenethylamino)ethanol, direct analysis can be challenging due to their polarity, which can cause peak tailing on standard GC columns.[9][10] Therefore, a derivatization step is often employed to convert the polar -NH and -OH groups into less polar, more volatile derivatives, leading to improved chromatographic performance.[11][12]
4.2 Experimental Protocol: GC-MS with Derivatization
-
Derivatization:
-
Dissolve ~1 mg of the sample in 500 µL of a suitable solvent (e.g., acetonitrile).
-
Add 100 µL of a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Heat the mixture at 70 °C for 30 minutes to form the silylated derivative. This step masks the active protons on the amine and alcohol, reducing polarity and increasing volatility.
-
-
System Preparation: Prepare a GC-MS system equipped with a split/splitless injector and a mass selective detector.
-
Chromatographic & Spectrometric Conditions:
-
Column: A low-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes. This temperature program ensures separation of potential volatile impurities from the derivatized main compound.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-550 m/z.
-
-
Analysis:
-
Inject 1 µL of the derivatized sample into the GC.
-
The separated components are ionized and fragmented in the mass spectrometer.
-
-
Data Interpretation:
-
The total ion chromatogram (TIC) will show peaks for each separated component.
-
The mass spectrum of the main peak should correspond to the expected fragmentation pattern of the derivatized 2-(phenethylamino)ethanol.
-
Peaks corresponding to impurities can be identified by comparing their mass spectra against spectral libraries (e.g., NIST). Common impurities could include unreacted starting materials like phenethylamine or byproducts from the synthesis.[13][14]
-
4.3 Workflow for GC-MS Purity and Identity Assessment
Caption: Gas Chromatography-Mass Spectrometry (GC-MS) workflow.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural Confirmation and Absolute Quantification
5.1 Principle & Rationale
NMR spectroscopy is an unparalleled technique for unambiguous structure elucidation.[15] For purity assessment, proton (¹H) NMR is particularly powerful. The area under each signal in a ¹H NMR spectrum is directly proportional to the number of protons giving rise to that signal. This principle allows for the quantification of impurities against the main compound, provided the impurity has signals that are resolved from the main compound's signals. Quantitative NMR (qNMR) can determine purity without a reference standard for the impurity itself, making it a primary analytical method.[4][5]
5.2 Experimental Protocol: Quantitative ¹H NMR (qNMR)
-
Sample Preparation:
-
Accurately weigh ~10-20 mg of the synthesized 2-(phenethylamino)ethanol.
-
Accurately weigh ~10 mg of a certified internal standard (IS). A suitable IS should be stable, have a simple spectrum with peaks that do not overlap with the analyte, and be non-volatile. Maleic acid or dimethyl sulfone are common choices.
-
Dissolve both the sample and the internal standard in a known volume of a deuterated solvent (e.g., 0.75 mL of DMSO-d₆ or CDCl₃).
-
-
NMR Data Acquisition:
-
Acquire the ¹H NMR spectrum on a spectrometer of at least 400 MHz.
-
Key Acquisition Parameters for Quantification:
-
Long Relaxation Delay (d1): Set to at least 5 times the longest T₁ (spin-lattice relaxation time) of both the analyte and the internal standard. A delay of 30-60 seconds is often sufficient to ensure full relaxation and accurate integration.
-
Pulse Angle: Use a calibrated 90° pulse.
-
Number of Scans: Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a high signal-to-noise ratio (>250:1) for the signals being integrated.
-
-
-
Data Processing:
-
Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID).
-
Carefully integrate a well-resolved signal from the analyte and a signal from the internal standard.
-
-
Purity Calculation:
-
Calculate the purity using the following formula: Purity (% w/w) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS Where:
-
I = Integral area
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P_IS = Purity of the internal standard
-
-
5.3 Data Interpretation
The ¹H NMR spectrum should confirm the expected structure of 2-(phenethylamino)ethanol. Impurity signals will be visible, and their integrals can be used to estimate their concentration relative to the main component. The presence of unexpected signals may indicate residual solvents, starting materials, or side-products, which can then be further investigated.
5.4 Workflow for Quantitative NMR (qNMR) Purity Determination
Caption: Quantitative Nuclear Magnetic Resonance (qNMR) workflow.
Melting Point Analysis: A Foundational Purity Check
6.1 Principle & Rationale
The melting point of a pure crystalline solid is a sharp, well-defined temperature. The presence of impurities disrupts the crystal lattice, which typically causes two effects: a depression of the melting point and a broadening of the melting range.[16][17][18] This phenomenon, known as melting point depression, makes it a simple, rapid, and cost-effective preliminary test for purity.[18]
6.2 Experimental Protocol
-
Sample Preparation: Finely powder a small amount of the dried sample.
-
Loading: Pack the powdered sample into a capillary tube to a depth of 2-3 mm.
-
Measurement:
-
Place the capillary tube in a calibrated melting point apparatus.
-
Heat the sample rapidly to about 15-20 °C below the expected melting point.
-
Then, decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium.
-
Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes liquid (completion). This range is the melting point range.
-
6.3 Data Interpretation
Compare the observed melting point range to the literature value for pure 2-(phenethylamino)ethanol. A sharp melting range (e.g., < 2 °C) close to the literature value suggests high purity. A wide or depressed melting range is a strong indicator of the presence of impurities.[18]
Comparative Guide to Purity Analysis Techniques
The selection of an analytical technique depends on the specific information required, available resources, and the stage of development. The table below provides a comparative summary.
| Parameter | HPLC-UV | GC-MS | qNMR | Melting Point |
| Primary Purpose | Quantification of non-volatile impurities | Identification & quantification of volatile impurities | Absolute quantification & structural confirmation | Preliminary purity check |
| Specificity | High | Very High (structural info from MS) | Very High (unambiguous structure) | Low |
| Sensitivity | High (ppm levels) | Very High (ppb levels) | Moderate (requires ~mg of sample) | Low |
| Quantification | Relative (Area %) | Relative or Absolute (with standards) | Absolute (% w/w) | Non-quantitative |
| Sample Throughput | High | Moderate (derivatization can be slow) | Low to Moderate | Very High |
| Key Advantage | Robust, widely available, precise quantification | Excellent for identifying unknown volatiles | Primary method, no impurity standards needed | Fast, simple, inexpensive |
| Key Limitation | Requires UV-active chromophore, needs standards for absolute quantification | Not suitable for non-volatile or thermally labile compounds | Lower sensitivity, higher equipment cost | Influenced by user technique, not specific |
Conclusion: An Integrated Strategy for Definitive Purity Assessment
No single analytical method can provide a complete picture of a compound's purity. A robust and self-validating assessment of synthesized 2-(phenethylamino)ethanol requires an integrated, orthogonal strategy.
-
Initial Screening: Begin with Melting Point Analysis for a rapid, qualitative assessment of purity.
-
Primary Quantification & Impurity Profiling: Use HPLC-UV to accurately quantify the main component and detect non-volatile impurities. This serves as the primary method for routine quality control.
-
Structural Confirmation & Volatile Analysis: Employ GC-MS , especially if volatile starting materials or solvents are suspected. It provides definitive identification of these and other volatile impurities.
-
Definitive Purity & Structural Verification: Utilize qNMR as a primary, orthogonal method to confirm the structure and provide an absolute purity value that is independent of chromatographic separation.
By combining these techniques, researchers and drug development professionals can build a comprehensive and trustworthy purity profile for 2-(phenethylamino)ethanol, ensuring the integrity of their research and the safety of potential therapeutic applications.
References
- Vertex AI Search. (n.d.). Separation of Ethanol, 2-(ethylphenylamino)- on Newcrom R1 HPLC column.
- BenchChem. (n.d.). Application Notes and Protocols for the Analysis of 2-Phenylethylamine Hydrochloride.
- DCVMN. (n.d.). Development of a new, simple, rapid ultra-high-performance liquid chromatography (UHPLC) method for the quantification of 2-phen.
- National Institutes of Health. (n.d.). A New Validated HPLC Method for the Simultaneous Determination of 2-phenoxyethanol, Methylparaben, Ethylparaben and Propylparaben in a Pharmaceutical Gel. PMC.
- National Institutes of Health. (n.d.). Phenethylamine. PubChem.
- Academic Journals. (n.d.). Determination of phenylethyl alcohol by reversed- phase high-performance liquid chromatography (RP- HPLC) in Budesonide.
- MDPI. (n.d.). Biotechnological 2-Phenylethanol Production: Recent Developments.
- Wikipedia. (n.d.). 2C-B.
- ResearchGate. (n.d.). Common metabolic paths involved in the production of 2-phenylethanol and 2-phenethyl acetate. PEA: phenylethylamine.
- XMB 1.9.11. (n.d.). Possible N-ethyl-2-phenylethylamine Synthesis Variations.
- IBChem. (n.d.). Melting point depression.
- BenchChem. (n.d.). Application Notes and Protocols for GC-MS Analysis of Secondary Amines.
- National Institutes of Health. (2014, November 7). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination.
- National Institutes of Health. (n.d.). Phenylethanolamine. PubChem.
- PubMed. (2009, May). [Determination of optical purity of alpha-phenylethylamine by high performance liquid chromatography with pre-column derivatization].
- ICH. (2006, October 25). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2).
- Sigma-Aldrich. (n.d.). 2-(Ethylamino)ethanol = 98 110-73-6.
- PubMed. (n.d.). Genetic Analyses and Molecular Characterization of the Pathways Involved in the Conversion of 2-phenylethylamine and 2-phenylethanol Into Phenylacetic Acid in Pseudomonas Putida U.
- Chemistry LibreTexts. (2022, April 7). 6.1C: Melting Point Theory.
- LabRulez GCMS. (n.d.). Bulletin 737F Amines Analysis by Packed Column GC.
- ResearchGate. (2015, July 16). The 2-phenylethanol and ethanol production by yeasts Saccharomyces cerevisiae.
- Books Gateway. (2025, December 3). NMR spectroscopy of small molecules in solution. Nuclear Magnetic Resonance, 51.
- Chemistry LibreTexts. (2022, August 28). 4.7: NMR Spectroscopy.
- ScienceDirect. (n.d.). A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass sp.
- Wikipedia. (n.d.). Melting-point depression.
- Virginia Tech. (2003, July 16). Analysis of Biogenic Amines by GC/FID and GC/MS. VTechWorks.
- Lejan Team. (n.d.). IMPURITIES IN NEW DRUG SUBSTANCES Q3A(R2).
- Mettler Toledo. (n.d.). What is Melting Point?
- National Institutes of Health. (n.d.). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. PMC.
- International Journal of Pharmaceutical Investigation. (n.d.). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines.
- Chemistry LibreTexts. (2021, June 20). 5.3: MELTING POINT ANALYSIS- IDENTITY AND PURITY.
- Quora. (2023, September 1). Why do we use NMR spectroscopy in purity analysis?
- MDPI. (2022, April 22). Determination of Gaseous and Particulate Secondary Amines in the Atmosphere Using Gas Chromatography Coupled with Electron Capture Detection.
- European Medicines Agency. (n.d.). ICH topic Q 3 A (R2) - Impurities in new drug substances.
- YouTube. (2024, July 27). Impurities in new drug substance| ICH Q3A(R2).
Sources
- 1. database.ich.org [database.ich.org]
- 2. lejan-team.com [lejan-team.com]
- 3. jpionline.org [jpionline.org]
- 4. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. dcvmn.org [dcvmn.org]
- 8. Separation of Ethanol, 2-(ethylphenylamino)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. gcms.labrulez.com [gcms.labrulez.com]
- 10. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Determination of Gaseous and Particulate Secondary Amines in the Atmosphere Using Gas Chromatography Coupled with Electron Capture Detection [mdpi.com]
- 13. Phenethylamine | C8H11N | CID 1001 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Genetic analyses and molecular characterization of the pathways involved in the conversion of 2-phenylethylamine and 2-phenylethanol into phenylacetic acid in Pseudomonas putida U - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. quora.com [quora.com]
- 16. ibchem.com [ibchem.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. mt.com [mt.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
